Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C57H68N10O12 |
|---|---|
Peso molecular |
1085.2 g/mol |
Nombre IUPAC |
4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1 |
Clave InChI |
LQIJAIJUUUPTKS-IQRIAUBRSA-N |
SMILES isomérico |
C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)CCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C#N |
SMILES canónico |
CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)CCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C#N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). This document provides a comprehensive technical overview of the mechanism of action of dCE-1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflow.
Introduction to this compound (dCE-1)
This compound (dCE-1) is a synthetic molecule engineered to induce the degradation of CBP and EP300 proteins. As a PROTAC, it is composed of three key moieties:
-
A Pomalidomide Ligand: This portion of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]
-
A CPI-1612 Ligand: CPI-1612 is a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.[3]
-
A PEG6 Linker: A 24-atom polyethylene glycol (PEG) linker connects the pomalidomide and CPI-1612 moieties, facilitating the formation of a ternary complex between the target proteins and the E3 ligase.[3][4]
By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, dCE-1 offers a powerful approach to study the biological functions of CBP/EP300 and explore their potential as therapeutic targets.
Core Mechanism of Action
The mechanism of action of dCE-1 is centered on the PROTAC principle of induced protein degradation. This process can be broken down into the following key steps:
-
Ternary Complex Formation: dCE-1 enters the cell and simultaneously binds to both the CBP/EP300 protein (via the CPI-1612 moiety) and the CRBN E3 ubiquitin ligase (via the pomalidomide moiety). This results in the formation of a transient ternary complex (CBP/EP300 - dCE-1 - CRBN).[3]
-
Ubiquitination of the Target Protein: The proximity induced by the dCE-1 molecule allows the E3 ligase to transfer ubiquitin proteins to lysine residues on the surface of the CBP/EP300 protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome then unfolds and degrades the tagged CBP/EP300 protein into smaller peptides.
-
Catalytic Cycle: After the degradation of the target protein, dCE-1 is released and can bind to another CBP/EP300 protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for potent biological effects at sub-stoichiometric concentrations.
This mechanism effectively eliminates the target proteins from the cell, rather than simply inhibiting their enzymatic activity, providing a distinct and often more profound biological outcome compared to traditional small-molecule inhibitors.
Signaling Pathway
The signaling pathway for dCE-1-mediated degradation of CBP/EP300 is a well-defined process, as illustrated in the diagram below.
Quantitative Data
The efficacy of dCE-1 has been quantified in various cellular assays. The key parameters are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal effective concentration (EC50) for ternary complex formation.
| Parameter | Cell Line | Value (µM) | Description |
| DC50 | LP1 (Human Myeloma) | 1.2 - 1.3 | Concentration for 50% degradation of CBP/EP300.[3][4] |
| EC50 | LP1 (Human Myeloma) | 1.2 | Concentration for 50% maximal ternary complex formation.[4] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological characterization of dCE-1.
Synthesis of this compound (dCE-1)
The synthesis of dCE-1 involves a multi-step process that can be broadly outlined as follows. For detailed procedures, it is recommended to consult the original publication.[3]
-
Synthesis of the Pomalidomide-Linker Moiety: Pomalidomide is functionalized with a linker containing a terminal amine group. This typically involves standard amide coupling reactions.
-
Synthesis of the CPI-1612-Linker Moiety: CPI-1612 is modified to incorporate a linker with a reactive group, such as a carboxylic acid.
-
Coupling of the Two Moieties: The pomalidomide-linker and CPI-1612-linker fragments are coupled together, often using peptide coupling reagents like HATU, to form the final dCE-1 molecule.
-
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for DC50 Determination
This protocol describes a typical Western blotting experiment to determine the dose-dependent degradation of CBP/EP300 by dCE-1.
-
Cell Culture and Treatment:
-
Culture LP1 cells in appropriate media and conditions.
-
Seed cells in a multi-well plate at a suitable density.
-
Treat the cells with a serial dilution of dCE-1 (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CBP or EP300 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the dCE-1 concentration and fit a dose-response curve to determine the DC50 value.
-
Experimental Workflow
The characterization of a novel PROTAC like dCE-1 follows a logical progression of experiments to confirm its mechanism of action and quantify its efficacy.
Conclusion
This compound (dCE-1) is a valuable chemical tool for the selective degradation of CBP and EP300 proteins. Its well-defined mechanism of action, leveraging the cellular ubiquitin-proteasome system, allows for the potent and catalytic removal of its target proteins. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and utilize dCE-1 in their studies of CBP/EP300 biology and as a potential starting point for the development of novel therapeutics.
References
Discovery and Synthesis of CBP/EP300 PROTAC Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The homologous proteins CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are critical transcriptional co-activators.[1] They play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and DNA damage response, by acetylating histone and non-histone proteins.[2][3] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4][5] While traditional small-molecule inhibitors targeting the bromodomain (BRD) or histone acetyltransferase (HAT) domains of CBP/p300 have been developed, they often face challenges related to selectivity and achieving a complete shutdown of protein function.[1][6]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that overcomes the limitations of occupancy-driven inhibition.[1][7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[8][9] They induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[10][11] This guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTACs targeting CBP/EP300, offering a technical resource for professionals in the field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[9][11] The PROTAC works by forming a ternary complex, bringing the target protein (CBP/EP300) and the E3 ligase into close proximity.[12][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated CBP/EP300 is then recognized and degraded by the 26S proteasome.[13] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[12]
Design and Synthesis Strategies
The development of an effective PROTAC is an iterative process involving the careful selection and optimization of its three components.[9][14]
-
CBP/EP300 Ligand (Warhead) : The choice of the warhead determines which domain of CBP/EP300 is targeted. Ligands have been developed for both the bromodomain (BRD) and the histone acetyltransferase (HAT) catalytic domain.[10][15]
-
E3 Ligase Ligand : The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13] Ligands for these include thalidomide and its analogs (for CRBN) and derivatives of the HIF-1α peptide (for VHL).[13][15] The choice of E3 ligase can significantly impact degradation efficiency and selectivity.
-
Linker : The linker is a critical determinant of PROTAC activity. Its length, composition, and attachment points influence the stability and geometry of the ternary complex.[8][10] Linker optimization is often an empirical process, involving the synthesis of a library of PROTACs with varying linkers (e.g., polyethylene glycol (PEG) or aliphatic chains) to identify the optimal connection.[8][15] For instance, studies have shown that for HAT-targeting degraders, a linker of at least 21 atoms was required for activity.[8][10]
Key CBP/EP300 PROTAC Degraders: Quantitative Data
Several potent and selective CBP/EP300 degraders have been reported in the literature. Their efficacy is typically quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| Degrader | Target Ligand (Domain) | E3 Ligase | Cell Line | CBP DC₅₀ | p300 DC₅₀ | Dₘₐₓ | Citation(s) |
| JET-209 | Bromodomain | CRBN | RS4;11 | 0.05 nM | 0.2 nM | >95% | [4][5] |
| dCE-2 | Bromodomain | CRBN | LP1 | 40 nM | - | >85% (CBP) | [12][15][17] |
| dCBP-1 | Bromodomain | CRBN | SK-HEP-1 | - | - | - | [16] |
| MJP6412 | Bromodomain | CRBN | VCaP | 1.2-3.7 nM | 1.6-3.4 nM | 82-89% | [16][18] |
| QC-182 | Bromodomain (CCS1477) | CRBN | SK-HEP-1 | 93 nM | - | - | [16] |
| dCE-1 | HAT (CPI-1612) | CRBN | - | Active | Active | - | [8][10] |
Note: Data is often cell-line and time-point dependent. The table presents representative values for comparison.
Experimental Protocols and Characterization
A series of biochemical and cellular assays are required to characterize a novel PROTAC degrader fully.
General Synthesis Protocol
The synthesis of a PROTAC is a multi-step process, typically involving the separate synthesis of the target ligand and E3 ligase ligand, each with a functional group handle for linker attachment. The final step is the conjugation of these two fragments via the linker.
-
Ligand Synthesis : Synthesize the CBP/EP300 binder and the E3 ligase binder based on established chemical routes. A reactive functional group (e.g., an amine, carboxylic acid, or alkyne) is incorporated at a position known to tolerate modification without disrupting binding affinity.
-
Linker Synthesis : Synthesize a linker of desired length and composition (e.g., an alkyl chain or PEG chain) with complementary reactive groups at both ends.
-
Conjugation : React the target ligand, linker, and E3 ligase ligand in a stepwise or one-pot reaction. Common conjugation chemistries include amide bond formation, click chemistry, or etherification.
-
Purification and Characterization : Purify the final PROTAC compound using techniques like High-Performance Liquid Chromatography (HPLC). Confirm its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment : Plate cells (e.g., RS4;11, LP1) at an appropriate density and allow them to adhere overnight.[4][15] Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 16, or 24 hours).[4][12]
-
Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH, VDAC1).[4] Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex and Cooperativity Assays
Confirming that the PROTAC induces a stable ternary complex is crucial.
-
TR-FRET Assay : Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[12][15] This assay helps in quantifying the cooperativity (α), which is a measure of how much the binding of one protein partner enhances the binding of the other.[12]
-
Co-immunoprecipitation (Co-IP) : This technique can be used to demonstrate the PROTAC-dependent interaction between CBP/EP300 and the E3 ligase within the cellular context.
Cell Viability Assays
To assess the functional consequence of CBP/EP300 degradation, cell growth inhibition is measured.
-
Cell Plating : Seed cancer cell lines in 96-well plates.
-
Compound Treatment : Treat cells with a range of PROTAC concentrations for a period of 3 to 7 days.
-
Viability Measurement : Use reagents like CellTiter-Glo® or MTS to measure the relative number of viable cells, which is often based on quantifying ATP levels or metabolic activity.
-
IC₅₀/GI₅₀ Calculation : Plot the cell viability against the compound concentration to calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).
CBP/EP300 Signaling Pathways
CBP and p300 act as central hubs in gene regulation, integrating signals from multiple pathways crucial for cell fate.[2] They do not bind DNA directly but are recruited by a vast number of transcription factors to acetylate histones, leading to a more open chromatin structure and enhanced gene expression. Key pathways regulated by CBP/p300 include:
-
p53 Signaling : CBP/p300 acetylate the tumor suppressor p53, which stabilizes the protein and enhances its transcriptional activity to govern processes like cell-cycle arrest and apoptosis.[2]
-
NF-κB Signaling : They acetylate components of the NF-κB pathway, such as the p65/RelA subunit, to increase its DNA-binding and transcriptional activity, promoting cell survival and inflammation.[2]
-
Hormone Receptor Signaling : CBP/p300 are key coactivators for nuclear hormone receptors like the Androgen Receptor (AR), which is critical in prostate cancer.[18] Degrading CBP/p300 can thus inhibit AR-mediated transcription.
Conclusion and Future Outlook
The development of PROTACs targeting CBP and EP300 represents a significant advancement in epigenetic drug discovery. These molecules have demonstrated exceptional potency, with compounds like JET-209 achieving sub-nanomolar degradation.[4][5] Furthermore, the PROTAC modality offers a unique opportunity to engineer selectivity between the highly homologous CBP and p300 proteins, a feat that has been challenging for traditional inhibitors.[19] This could allow for more precise therapeutic interventions, potentially exploiting synthetic lethalities in cancers with mutations in one of the paralogs.[6]
Future research will likely focus on developing orally bioavailable degraders, understanding and mitigating potential resistance mechanisms, and exploring their efficacy in a wider range of diseases. The continued refinement of linker technology and the exploration of novel E3 ligase recruiters will further expand the power and scope of CBP/EP300-targeting PROTACs, bringing this promising therapeutic strategy closer to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 7. Recent Advances in CBP/EP300 Degraders | CHIMIA [chimia.ch]
- 8. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Design [protocols.io]
- 12. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. urotoday.com [urotoday.com]
- 19. youtube.com [youtube.com]
The Pivotal Role of Pomalidomide as a Cereblon E3 Ligase Ligand in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase to the protein of interest. Pomalidomide, a derivative of thalidomide, has garnered significant attention as a highly effective ligand for the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of the core principles and practical applications of pomalidomide in PROTAC design and development. We will delve into its mechanism of action, quantitative binding and degradation data, detailed experimental protocols for its characterization, and the signaling pathways impacted by this powerful class of molecules.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a linker, and the pomalidomide moiety that recruits the CRBN E3 ligase. By simultaneously binding to both the POI and CRBN, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The following tables summarize key quantitative data for pomalidomide and various pomalidomide-based PROTACs.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[2] | ~1.2-3 µM[3] | Competitive Titration, TR-FRET[2][3] |
| Lenalidomide | ~178 nM[2] | ~3 µM[3] | Competitive Titration[2][3] |
| Thalidomide | ~250 nM[2] | - | Competitive Titration[2] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Target | Cell Line | DC50 | Dmax |
| Compound 16 | EGFRWT & EGFRT790M | A549 | - | 96% at 72h |
| PROTAC 17 | EGFR mutant | HCC827 | 11 nM | - |
| PROTAC 17 | EGFR mutant | H3255 | 25 nM | - |
| PROTAC 3 | EGFRDel19 | HCC827 | 11.7 nM | - |
| PROTAC 3 | EGFRL858R | H3255 | 22.3 nM | - |
Table 3: Degradation Potency of a Pomalidomide-Based PROTAC Targeting KRAS G12C
| PROTAC | Target | Cell Line | DC50 |
| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 µM |
Table 4: Degradation Potency of a Pomalidomide-Based PROTAC Targeting PI3K/mTOR
| PROTAC | Target | Cell Line | DC50 |
| GP262 | PI3K | MDA-MB-231 | 42.23–227.4 nM |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM |
Signaling Pathways Modulated by Pomalidomide-Based PROTACs
By degrading key signaling proteins, pomalidomide-based PROTACs can effectively modulate entire signaling cascades implicated in cancer and other diseases.
EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4] Pomalidomide-based PROTACs targeting EGFR can effectively degrade the receptor, thereby inhibiting these oncogenic signaling cascades.[4]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Pomalidomide-based PROTACs designed to degrade key components of this pathway, such as PI3K and mTOR, offer a powerful therapeutic strategy.[5]
Experimental Protocols
The development and characterization of pomalidomide-based PROTACs rely on a suite of robust experimental techniques. The following sections provide detailed methodologies for key assays.
Western Blot for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[1]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is a crucial technique to confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase).
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or a vehicle control for 4-6 hours.[7]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[7]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight. Capture the antibody-protein complexes using Protein A/G agarose beads.[7]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI, the E3 ligase, and other components of the complex. The detection of the POI in the E3 ligase immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.[7]
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive method to monitor protein-protein interactions in live cells.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).[8]
-
Compound Treatment: Treat the transfected cells with serial dilutions of the PROTAC.[8]
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) and the Nano-Glo® Live Cell Substrate (luciferase substrate).[8]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-induced increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response).[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust biochemical assay to quantify the formation of the ternary complex in vitro.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged), the purified E3 ligase complex (e.g., His-tagged CRBN/DDB1), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled anti-tag antibody (acceptor).[9]
-
Assay Setup: In a microplate, combine the proteins, antibodies, and serial dilutions of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Signal Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio signifies ternary complex formation.[9]
Synthesis of Pomalidomide-Based PROTACs
The synthesis of a pomalidomide-based PROTAC typically involves the functionalization of pomalidomide to introduce a linker, followed by conjugation to a ligand for the protein of interest.
A common strategy involves introducing an azide or alkyne group onto the pomalidomide scaffold, which can then be readily conjugated to a POI ligand bearing the complementary functional group via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[10]
Off-Target Effects and Future Directions
A critical consideration in the development of pomalidomide-based PROTACs is the potential for off-target degradation of other proteins, particularly zinc-finger (ZF) transcription factors, which are known neosubstrates of the CRBN-pomalidomide complex.[11] Strategies to mitigate these off-target effects include modifying the pomalidomide scaffold, for instance, at the C5 position of the phthalimide ring, to sterically hinder the binding of ZF proteins while maintaining CRBN engagement.[11][12]
Future research will continue to focus on the rational design of more selective and potent pomalidomide-based PROTACs, the exploration of novel E3 ligase ligands, and the expansion of the "degradable" proteome to address a wider range of diseases.
Conclusion
Pomalidomide has proven to be an invaluable tool in the field of targeted protein degradation. Its high affinity for Cereblon and its well-characterized mechanism of action have made it a cornerstone for the development of a multitude of PROTACs against a diverse array of therapeutic targets. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to harness the power of pomalidomide in creating the next generation of protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Strategic Imperative of PEG Linkers in PROTAC Design: Enhancing Solubility and Optimizing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
A critical hurdle in the development of PROTACs is their frequently poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[2] Poor solubility can impede reliable in vitro testing, lead to suboptimal pharmacokinetic profiles, and ultimately hinder clinical translation. The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC molecule with water. This enhanced hydrophilicity can lead to a significant improvement in aqueous solubility.[4][5]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[6] The length and flexibility of the linker are critical determinants of the stability and productivity of this complex. A linker that is too short may result in steric clashes between the two proteins, preventing the formation of a viable complex.[7] Conversely, an excessively long linker can lead to a high entropic penalty upon binding, resulting in a less stable complex and reduced degradation efficiency.[6] PEG linkers offer a modular and straightforward approach to systematically vary the linker length, allowing for the empirical determination of the optimal distance and geometry for efficient ternary complex formation and subsequent protein degradation.[6]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC 1 | 2 PEG units | 850 | 3.5 | 150 | 4 | 12 |
| PROTAC 2 | 4 PEG units | 938 | 3.1 | 168 | 4 | 14 |
| PROTAC 3 | 6 PEG units | 1026 | 2.7 | 186 | 4 | 16 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Impact of PEG Linker Length on Degradation of TBK1
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs, demonstrating that a 21-atom linker provided the highest potency.[8][9]
Table 3: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC 1 | 12 | >1000 | <10% |
| ERα-PROTAC 2 | 16 | 10 | >95% |
| ERα-PROTAC 3 | 20 | 50 | ~90% |
Data from a study by Cyrus et al. on ERα-targeting PROTACs, highlighting the optimal linker length for potent degradation.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Organic solvent for stock solution (e.g., DMSO)
Procedure:
-
Add an excess amount of the solid PROTAC compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve of the PROTAC compound of known concentrations.
-
Analyze the concentration of the PROTAC in the supernatant using a validated HPLC method or UV-Vis spectrophotometry.
-
The measured concentration represents the thermodynamic solubility of the PROTAC under the tested conditions.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[10]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)[11]
-
Phosphate Buffered Saline (PBS), pH 7.4[11]
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis[11]
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[11]
-
Prepare the dosing solutions of the test and control compounds in PBS.[11]
-
Fill the wells of the acceptor plate with fresh PBS.
-
Add the dosing solutions to the wells of the donor plate.[11]
-
Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich".[11]
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[11]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_D is the volume of the donor compartment, V_A is the volume of the acceptor compartment, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.[11]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[11]
-
Prepare the dosing solutions of the test and control compounds in HBSS.
-
For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[11]
-
For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[11]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, collect samples from the donor and receiver chambers.[11]
-
Determine the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 is often indicative of active efflux.[11]
Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[12]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)[12]
-
Phosphate-buffered saline (PBS), ice-cold[12]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
BCA protein assay kit[12]
-
Laemmli sample buffer[12]
-
SDS-PAGE gels, electrophoresis and transfer apparatus[12]
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Wash the membrane and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The systematic evaluation of PEG linker length and composition, guided by the robust experimental protocols outlined in this guide, is a critical step in unlocking the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAMPA | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
CPI-1612 as a Warhead for Targeting Histone Acetyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] As an acetyl-CoA competitive inhibitor, CPI-1612 represents a significant advancement in the development of chemical probes to investigate the biological functions of p300/CBP and as a potential therapeutic agent in oncology.[4] This technical guide provides a comprehensive overview of CPI-1612, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. Furthermore, it visualizes the critical role of p300/CBP in the androgen receptor signaling pathway, a key target for CPI-1612's anti-cancer effects.
Introduction to CPI-1612
The histone acetyltransferases p300 (also known as EP300 or KAT3A) and its paralog CBP (also known as CREBBP or KAT3B) are master transcriptional co-regulators that play a pivotal role in a multitude of cellular processes, including cell cycle progression, differentiation, and DNA repair.[1][5] They function by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[6] Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[7]
CPI-1612 emerged from the optimization of an earlier indole-based lead compound.[1][8] By replacing the indole scaffold with an aminopyridine core, significant improvements in potency, solubility, and oral bioavailability were achieved.[1][2] CPI-1612 is characterized as a highly potent inhibitor of p300/CBP HAT activity with demonstrated efficacy in preclinical cancer models.[1][8]
Mechanism of Action
CPI-1612 functions as an acetyl-CoA competitive inhibitor of p300/CBP.[4] This means that it binds to the active site of the HAT domain, the same site that the cofactor acetyl-CoA would normally bind. By occupying this site, CPI-1612 prevents the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone protein substrates. This leads to a reduction in histone acetylation, most notably at key sites such as H3K18 and H3K27, which are associated with active enhancers and promoters.[6] The inhibition of this acetylation ultimately results in the downregulation of gene transcription programs that are dependent on p300/CBP activity.
Quantitative Data Presentation
The following tables summarize the key quantitative data for CPI-1612, showcasing its potency, cellular activity, selectivity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of CPI-1612
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Biochemical HAT Assay (SPA) | EP300 (full length) | IC50 | <0.5 nM | [5][9] |
| Biochemical HAT Assay (SPA) | CBP (full length) | IC50 | 2.9 nM | [5][9] |
| Biochemical HAT Assay | EP300 HAT domain | IC50 | 8.0 nM / 8.1 nM | [10][11] |
| Cellular H3K18Ac Assay (MSD) | HCT-116 cells | EC50 | 14 nM | [5][9] |
| Cell Proliferation Assay | JEKO-1 cells | GI50 | <7.9 nM | [5][9] |
| Cell Proliferation Assay | LP-1 cells | GI50 | 5 nM | [9] |
Table 2: Selectivity Profile of CPI-1612
| Target | IC50 | Reference |
| Tip60 | No inhibition | [1] |
| HAT1 | No inhibition | [1] |
| PCAF | No inhibition | [1] |
| MYST2 | No inhibition | [1] |
| MYST3 | No inhibition | [1] |
| MYST4 | No inhibition | [1] |
| GCN5L2 | No inhibition | [1] |
| hERG | 10.4 µM | [1][12] |
| CYP2C8 | 1.9 µM | [1][12] |
| CYP2C19 | 2.7 µM | [1][12] |
| CYP2B6 | 8.2 µM | [12] |
| CYP2C9 | 6.6 µM | [12] |
| CYP2D6 | 34 µM | [12] |
| CYP1A2 | >50 µM | [12] |
| CYP3A4 | >50 µM | [12] |
Table 3: In Vivo Efficacy of CPI-1612 in JEKO-1 Mantle Cell Lymphoma Xenograft Model
| Dose | Schedule | Tumor Growth Inhibition (TGI) | Pharmacodynamic Effects | Reference |
| 0.5 mg/kg | PO, BID | 67% | Reduction of H3K27Ac in plasma and H3K18Ac in tumor | [1][8][9] |
Table 4: Pharmacokinetic Parameters of CPI-1612
| Species | Dose | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | F% | AUC/dose (h·mg/mL) | Brain-to-Plasma Ratio | Reference |
| Mouse | 1 mg/kg IV; 5 mg/kg PO | 3.8 | 2.0 | 0.98 | 79 | 211 | 0.35 | [1][8] |
| Rat | 1.0 mg/kg IV; 5.0 mg/kg PO | 2.6 | 1.8 | 1.2 | 9 | 35.6 | - | [1] |
| Dog | 0.5 mg/kg IV; 1.0 mg/kg PO | 0.42 | 3.7 | 5.5 | 71 | 1691 | - | [1] |
Signaling Pathway: p300/CBP in Androgen Receptor Signaling
p300/CBP are crucial co-activators for the Androgen Receptor (AR), a key driver of prostate cancer.[6][13] The following diagram illustrates the role of p300/CBP in the AR signaling pathway and the point of intervention for CPI-1612.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CPI-1612.
Biochemical Histone Acetyltransferase (HAT) Assay (Scintillation Proximity Assay - SPA)
This assay measures the enzymatic activity of p300/CBP by quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a biotinylated histone peptide substrate.
Materials:
-
Recombinant full-length p300 or CBP enzyme
-
Biotinylated histone H4 peptide substrate
-
[³H]-acetyl-CoA
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop buffer (e.g., containing a high concentration of unlabeled acetyl-CoA and a general HAT inhibitor)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of CPI-1612 in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the p300 or CBP enzyme, biotinylated histone H4 peptide, and the CPI-1612 dilution (or DMSO for control).
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop buffer.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each CPI-1612 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Histone Acetylation Assay (Meso Scale Discovery - MSD)
This electrochemiluminescence-based assay quantifies the levels of a specific histone acetylation mark (e.g., H3K18ac) in cell lysates.
Materials:
-
HCT-116 cells
-
Cell culture medium and reagents
-
CPI-1612
-
Lysis buffer with protease and phosphatase inhibitors
-
MSD plates pre-coated with a capture antibody for total Histone H3
-
SULFO-TAG labeled detection antibody specific for H3K18ac
-
MSD Read Buffer
-
MSD instrument
Procedure:
-
Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of CPI-1612 (or DMSO for control) for the desired time (e.g., 2 hours).
-
Wash the cells with PBS and lyse them directly in the wells with lysis buffer.
-
Transfer the lysates to a pre-coated MSD plate.
-
Incubate the plate for 1-2 hours at room temperature with shaking.
-
Wash the plate according to the manufacturer's protocol.
-
Add the SULFO-TAG labeled detection antibody and incubate for 1-2 hours with shaking.
-
Wash the plate again.
-
Add MSD Read Buffer to each well and immediately read the plate on an MSD instrument.
-
The instrument measures the intensity of the emitted light, which is proportional to the amount of H3K18ac.
-
Normalize the H3K18ac signal to the total H3 signal (if using a multiplex plate) or to a housekeeping protein.
-
Calculate the percent reduction in H3K18ac for each CPI-1612 concentration and determine the EC50 value.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[14]
Materials:
-
JEKO-1 cells
-
Cell culture medium and reagents
-
CPI-1612
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed JEKO-1 cells in an opaque-walled 96-well plate at a density optimized for logarithmic growth over the assay period.[1]
-
Treat the cells with serial dilutions of CPI-1612 (or DMSO for control).
-
Incubate the plate for the desired duration (e.g., 72 hours).[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent growth inhibition for each CPI-1612 concentration relative to the DMSO control and determine the GI50 value.
In Vivo Xenograft Study
This protocol outlines the establishment of a JEKO-1 mantle cell lymphoma xenograft model in mice to evaluate the in vivo efficacy of CPI-1612.
Materials:
-
JEKO-1 human mantle cell lymphoma cells
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)[9][12]
-
Matrigel
-
CPI-1612 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the CPI-1612 formulation and vehicle control.
-
Administer CPI-1612 (e.g., 0.5 mg/kg) or vehicle control orally (PO) twice daily (BID).[1]
-
-
Efficacy and Pharmacodynamic Evaluation:
-
Continue treatment for the specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Collect blood samples for plasma analysis and tumor tissue for pharmacodynamic marker analysis (e.g., H3K18ac levels by MSD or immunohistochemistry).
-
Calculate the percent tumor growth inhibition (TGI) for the CPI-1612 treated group compared to the vehicle control group.
-
Pharmacokinetic Analysis
This protocol describes a typical procedure for determining the pharmacokinetic profile of CPI-1612 in mice.
Materials:
-
CD-1 mice
-
CPI-1612 formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single dose of CPI-1612 to two groups of mice via IV and PO routes.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.[2]
-
-
Bioanalysis:
-
Quantify the concentration of CPI-1612 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vss), half-life (T1/2), and bioavailability (F%).
-
Conclusion
CPI-1612 is a highly potent and selective inhibitor of p300/CBP histone acetyltransferases with excellent drug-like properties. Its well-characterized mechanism of action, combined with its demonstrated in vitro and in vivo activity, makes it an invaluable tool for researchers studying the roles of p300/CBP in health and disease. The detailed protocols provided in this guide are intended to facilitate the further investigation and application of CPI-1612 in the fields of epigenetics and drug discovery. The continued exploration of CPI-1612 and similar compounds holds significant promise for the development of novel therapeutic strategies for cancer and other diseases driven by p300/CBP dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. unmc.edu [unmc.edu]
- 3. Assay Development Assays | Meso Scale Discovery [mesoscale.com]
- 4. 2.3. Determination of IC50 Values [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. ch.promega.com [ch.promega.com]
- 11. xenograft.org [xenograft.org]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Unveiling the Core Principles of Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism, harnessing the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This in-depth technical guide elucidates the fundamental principles of PROTAC technology, from its mechanism of action and core components to key experimental protocols and data interpretation, providing a comprehensive resource for professionals in the field.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering the potential for greater efficacy at lower doses compared to traditional inhibitors.[6]
One of the most significant advantages of PROTACs is their ability to target proteins previously considered "undruggable."[7] As they do not require binding to a functional or active site to exert their effect, PROTACs can target scaffolding proteins, transcription factors, and other non-enzymatic proteins that have proven challenging for conventional drug discovery approaches.[1]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of PROTACs is intrinsically linked to their ability to co-opt the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3] The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein, marking them for destruction by the 26S proteasome.[1]
The key steps in PROTAC-mediated protein degradation are as follows:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[7][8] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted by the 26S proteasome, a large protein complex that unfolds and degrades the protein into small peptides.[6]
-
Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[6]
Core Components of a PROTAC
The modular nature of PROTACs allows for a systematic approach to their design and optimization.[9] Each of the three components plays a crucial role in the overall efficacy of the degrader.
-
Warhead (POI Ligand): This component binds to the protein of interest. The affinity and selectivity of the warhead for the POI are important factors, although high affinity is not always necessary for potent degradation.[7] In many cases, previously developed inhibitors that failed in the clinic due to insufficient potency can be repurposed as warheads for PROTACs.[6]
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The majority of PROTACs developed to date utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[9] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical determinants of a PROTAC's activity.[10][11][12] The linker must be optimized to allow for the formation of a stable and productive ternary complex, and it also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][]
Quantitative Analysis of PROTAC Performance
The evaluation of PROTAC efficacy involves a series of quantitative assays to determine key parameters such as degradation efficiency, binding affinities, and ternary complex formation.
Table 1: PROTAC Degradation Efficiency (DC50 and Dmax)
DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum percentage of protein degradation achieved.[7][14]
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| GP262 | p110α | VHL | MDA-MB-231 | 227.4 | 71.3 |
| GP262 | p110γ | VHL | MDA-MB-231 | 42.23 | 88.6 |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 |
| GP262 | PI3Kγ | VHL | THP-1 | 88.4 | >70 |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 |
| RC-3 | BTK | CRBN | Mino | <10 | >85 |
| IR-2 | BTK | CRBN | Mino | <10 | >85 |
Data sourced from multiple studies for illustrative purposes.[15][16]
Table 2: PROTAC Binary Binding Affinities (Kd)
The dissociation constant (Kd) measures the binding affinity of the PROTAC for its individual binding partners, the POI and the E3 ligase.
| PROTAC | Binding Partner | Technique | Kd (μM) |
| Product 6 | CCL5 | SPR | 4.75 |
| Product 8 | CCL5 | SPR | 9.48 |
| Product 10 | CCL5 | SPR | 11.3 |
Illustrative data showing a range of binding affinities.[17]
Table 3: PROTAC Ternary Complex Cooperativity (α)
Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[1][3][8]
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) |
| ACBI1 | SMARCA2 | VHL | 26 |
| PROTAC 1 | SMARCA2 | VHL | 3.2 |
| MZ1 | Brd4(2) | VHL | 15 |
| 15b | Brd4(2) | VHL | 15 |
Data highlights the variability in cooperativity for different PROTACs.[1][8]
Table 4: Impact of Linker Length on PROTAC Efficacy
The length of the linker can significantly influence the degradation efficiency of a PROTAC.
| PROTAC | Target Protein | Linker Length (atoms) | Degradation Efficacy |
| ER-α PROTAC | ER-α | 12 | Moderate |
| ER-α PROTAC | ER-α | 16 | Optimal |
| ER-α PROTAC | ER-α | 20 | Reduced |
Generalized data illustrating the trend observed in linker optimization studies.[18]
Table 5: Pharmacokinetic Properties of an Orally Bioavailable PROTAC
Developing orally bioavailable PROTACs is a key challenge in the field. This table presents pharmacokinetic data for a successful example.
| PROTAC | Administration | Dose (mg/kg) | AUC (ng·h/mL) | T1/2 (h) |
| ARV-471 | Oral | 30 | 5717 | 28 |
Data for the orally bioavailable ER degrader ARV-471.[19]
Experimental Protocols for PROTAC Characterization
A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with a secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[7][9][20]
Protocol 2: Proximity-Based Assays for Ternary Complex Formation (TR-FRET and AlphaLISA)
These assays measure the formation of the ternary complex in a homogeneous format.
Materials:
-
Purified POI and E3 ligase proteins, often with affinity tags (e.g., His, GST)
-
Labeled antibodies or detection reagents (e.g., Europium-labeled anti-tag antibody and ULight-labeled acceptor for TR-FRET; AlphaLISA acceptor beads and streptavidin-coated donor beads)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of detecting TR-FRET or AlphaLISA signals
Methodology:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and a serial dilution of the PROTAC.
-
Addition of Detection Reagents: Add the appropriate TR-FRET or AlphaLISA detection reagents.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and signal development.
-
Signal Detection: Read the plate on a compatible microplate reader.
-
Data Analysis: The signal is plotted against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[21][22][23]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity
ITC directly measures the heat changes associated with binding events, providing thermodynamic data.
Materials:
-
Purified proteins (POI and E3 ligase)
-
PROTAC compound
-
Dialysis buffer
-
Isothermal titration calorimeter
Methodology:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer.
-
Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into the POI solution and, in a separate experiment, into the E3 ligase solution.
-
Ternary Titration: To measure cooperativity, titrate the POI into a solution containing the E3 ligase and a saturating concentration of the PROTAC.
-
Data Analysis: The heat changes are measured after each injection and plotted against the molar ratio of the reactants. The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. Cooperativity (α) is calculated from the binary and ternary binding affinities.[4][24][25][26]
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the kinetics of binding events.
Materials:
-
Purified proteins (POI and E3 ligase)
-
PROTAC compound
-
SPR instrument and sensor chips
-
Running buffer
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the chip to measure its binding to the immobilized protein.
-
Ternary Interaction Analysis: To analyze the ternary complex, pre-incubate the PROTAC with the POI and flow the mixture over the chip with the immobilized E3 ligase.
-
Data Analysis: The change in the refractive index upon binding is measured over time, generating sensorgrams. These are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][27][28][29]
Logical and Experimental Workflows
The development and characterization of a novel PROTAC typically follow a structured workflow.
Conclusion and Future Perspectives
PROTAC technology has ushered in a new era of targeted protein degradation, offering a powerful strategy to address a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[3] The continued development of novel E3 ligase ligands, a deeper understanding of the principles governing ternary complex formation, and advancements in linker technology will further expand the applicability of this exciting modality. As more PROTACs progress through clinical trials, the full therapeutic potential of this game-changing technology will be realized, offering new hope for patients with previously untreatable conditions.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]
- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. resources.revvity.com [resources.revvity.com]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. aragen.com [aragen.com]
- 28. o2hdiscovery.co [o2hdiscovery.co]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Targeted Protein Degradation of Epigenetic Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulators are a critical class of proteins that dynamically control gene expression without altering the underlying DNA sequence.[1][2] These regulators, categorized as "writers," "readers," and "erasers" of epigenetic marks, play a fundamental role in cellular processes like growth, development, and differentiation.[1][2][3] Dysregulation of these proteins is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4][5][6]
Traditionally, drug development has focused on small molecule inhibitors that block the catalytic activity of these proteins. However, this approach faces challenges, including the need for high target occupancy, the difficulty of targeting non-enzymatic functions, and the frequent emergence of drug resistance.[1][5] Targeted Protein Degradation (TPD) has emerged as a powerful alternative strategy that overcomes many of these limitations.[1][2][7][8] TPD utilizes small molecules to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[1][7][8][9]
This guide provides a comprehensive technical overview of the targeted protein degradation of epigenetic regulators, focusing on the core mechanisms, key experimental protocols, and data interpretation for drug discovery and development professionals.
Core Mechanisms of Targeted Protein Degradation
TPD is primarily achieved through two main classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][9] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][9] A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][9]
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to a previously unknown interface on either protein.[10][11][12][13][14] This enhanced proximity also results in target ubiquitination and degradation. The discovery of molecular glues has often been serendipitous, but their simpler structure offers potential advantages in terms of cell permeability and oral bioavailability.[12]
The general mechanism of TPD via the Ubiquitin-Proteasome System is depicted below:
Key Epigenetic Targets for Degradation
Several epigenetic regulators have been successfully targeted for degradation. This section highlights some of the most prominent examples.
Bromodomain and Extra-Terminal Domain (BET) Proteins
BET proteins, particularly BRD4, are "readers" of histone acetylation and play a crucial role in transcriptional regulation.[15] Their overexpression is implicated in various cancers. Numerous PROTACs targeting BET proteins have been developed, demonstrating potent anti-proliferative effects.[1] For instance, ARV-771, a VHL-based degrader, effectively degrades BET proteins and shows efficacy in preclinical cancer models.[1]
Enhancer of Zeste Homolog 2 (EZH2)
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase ("writer") that catalyzes the methylation of histone H3 on lysine 27 (H3K27me3), leading to gene silencing.[16][17] EZH2 is frequently overexpressed in various cancers and plays a role in cell cycle regulation, apoptosis, and DNA damage repair.[16][17][18] Small molecule inhibitors of EZH2, such as tazemetostat, have been approved for clinical use.[1] The development of EZH2-targeting PROTACs offers a promising strategy to overcome resistance to inhibitors and address non-catalytic functions of EZH2.[15]
The signaling pathways involving EZH2 are complex and intersect with other major cancer-related pathways:
Histone Deacetylases (HDACs)
HDACs are "erasers" that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[19][20][21] HDAC inhibitors have been approved for the treatment of certain cancers.[21] PROTACs targeting HDACs provide a novel approach to eliminate these enzymes and have shown promise in preclinical studies.
HDACs are involved in a multitude of cellular signaling pathways:
Quantitative Data on Epigenetic Regulator Degraders
The efficacy of protein degraders is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data for degraders targeting key epigenetic regulators.
| Degrader | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | pan-BET | VHL | 22Rv1 | <5 nM | >95% | [1] |
| BETd-246 | BRD2/3/4 | CRBN | TNBC cells | nM range | Not specified | [3] |
| EZH2-PROTAC-1 | EZH2 | VHL | KARPAS-422 | ~10 nM | >90% | N/A |
| HDAC6-PROTAC-A | HDAC6 | CRBN | MM.1S | ~25 nM | ~90% | N/A |
Note: Specific DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and experimental conditions. The values presented are illustrative.
Experimental Protocols for Degrader Characterization
A robust experimental cascade is essential for the successful development of protein degraders. This section outlines detailed protocols for key assays.
Experimental Workflow for Degrader Evaluation
The following diagram illustrates a typical workflow for the evaluation of a novel protein degrader.
References
- 1. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs Targeting Epigenetic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs in Epigenetic Cancer Therapy: Current Status and Future Opportunities [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. PROTACs: Promising Approaches for Epigenetic Strategies to Overcome Drug Resistance. [vivo.weill.cornell.edu]
- 7. Targeted Protein Degradation - vipergen [vipergen.com]
- 8. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Chemical and genetic molecular glues to degrade CoREST corepressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular glue - Wikipedia [en.wikipedia.org]
- 13. [PDF] Molecular glues: enhanced protein-protein interactions and cell proteome editing | Semantic Scholar [semanticscholar.org]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 19. apexbt.com [apexbt.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. mdpi.com [mdpi.com]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612: A Technical Guide to a Novel CBP/EP300 Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a novel heterobifunctional degrader molecule designed for targeted protein degradation in cancer research. This compound, also referred to as dCE-1, leverages the principles of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the histone acetyltransferases (HATs) CBP and EP300. This technical guide provides a comprehensive overview of its mechanism of action, available quantitative data, and relevant experimental protocols to facilitate its application in a research setting.
The molecule is comprised of three key components:
-
Pomalidomide: A derivative of thalidomide that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]
-
CPI-1612: A potent and selective inhibitor of the HAT domains of EP300 and CBP.[2][3]
-
A PEG6 linker: A 24-atom polyethylene glycol linker that connects pomalidomide and CPI-1612, enabling the formation of a ternary complex between CRBN, the degrader, and the target proteins (CBP/EP300).[4]
By hijacking the ubiquitin-proteasome system, this compound offers a promising strategy for studying the therapeutic potential of CBP/EP300 degradation in various cancer models.
Mechanism of Action
This compound functions as a PROTAC, inducing the degradation of CBP and EP300. The proposed mechanism is as follows:
-
Ternary Complex Formation: The CPI-1612 moiety of the molecule binds to the HAT domain of either CBP or EP300, while the pomalidomide moiety simultaneously binds to the CRBN E3 ubiquitin ligase. This results in the formation of a ternary complex between the target protein (CBP/EP300), the degrader molecule, and the E3 ligase.
-
Ubiquitination: Once in proximity within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CBP/EP300.
-
Proteasomal Degradation: The polyubiquitinated CBP/EP300 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the cellular levels of these proteins.
The degradation of CBP and EP300, which are critical transcriptional co-regulators, can have profound effects on gene expression and cellular function, ultimately leading to anti-proliferative effects in cancer cells.[3]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its constituent inhibitor, CPI-1612.
| Compound | Assay | Cell Line / Target | Result | Reference |
| This compound | Antiproliferative Assay | LP1 (Multiple Myeloma) | DC50 = 1.2 µM | [4][5] |
| CPI-1612 | HAT Inhibition | EP300 | IC50 = 8.0 nM | [2] |
| CPI-1612 | HAT Inhibition | Full-length EP300 | IC50 < 0.5 nM | [6][7] |
| CPI-1612 | HAT Inhibition | Full-length CBP | IC50 = 2.9 nM | [6][7] |
| CPI-1612 | Cell Proliferation | JEKO-1 (Mantle Cell Lymphoma) | IC50 < 7.9 nM | [6][7] |
| CPI-1612 | H3K18 Acetylation Inhibition | Cellular Assay | IC50 = 14 nM | [6][7] |
| CPI-1612 | hERG Binding | IC50 = 10.4 µM | [6][7] | |
| CPI-1612 | CYP2C8 Inhibition | IC50 = 1.9 µM | [6][7] | |
| CPI-1612 | CYP2C19 Inhibition | IC50 = 2.7 µM | [6][7] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, protocols for its active components and general methodologies for similar compounds provide a strong basis for experimental design.
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on CPI-1612 and can be applied to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells (e.g., LP1, MM1S) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal degradation concentration (DC50) or inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Studies (Adapted from CPI-1612 Protocols)
The following provides a general framework for in vivo studies. Specific pathogen-free (SPF) conditions and institutional animal care and use committee (IACUC) guidelines must be followed.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., JEKO-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Formulation and Administration:
-
Preparation of Dosing Solution: For oral administration, this compound can be formulated in a vehicle such as 10% DMSO in corn oil.[7] To prepare a 1 mL working solution as an example, add 100 µL of a stock solution in DMSO to 900 µL of corn oil and mix thoroughly. The solution should be prepared fresh daily.
-
Administration: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer the compound orally (PO) at the desired dose and schedule (e.g., twice daily).
-
-
Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the animals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and blood samples to assess target engagement and degradation. This can be done by measuring the levels of CBP/EP300 in the tumor tissue via Western blotting or immunohistochemistry, and by analyzing histone acetylation marks (e.g., H3K27ac) in peripheral blood mononuclear cells (PBMCs).[3]
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of pomalidomide-conjugates generally involves the covalent attachment of a linker to pomalidomide.[1] Common synthetic routes for pomalidomide derivatives include alkylation of the aromatic amine, acylation, or nucleophilic aromatic substitution of 4-fluorothalidomide.[8] The synthesis of this compound would likely involve a multi-step process to first attach the PEG linker to either pomalidomide or CPI-1612, followed by a final coupling reaction to join the two fragments.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of CBP/EP300 degradation. Its potent and specific mechanism of action makes it a promising candidate for further preclinical development in oncology. This guide provides a foundational understanding of this novel degrader, which should enable researchers to effectively incorporate it into their cancer research programs.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional degrader molecule designed for targeted protein degradation. This molecule functions as a Proteolysis Targeting Chimera (PROTAC), a technology that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. It is composed of three key components:
-
Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide is an immunomodulatory drug (IMiD) that recruits the CRL4-CRBN E3 ubiquitin ligase complex.[1][2]
-
CPI-1612: A potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein).[3][4][5]
-
A PEG6 Linker: A polyethylene glycol linker that connects the pomalidomide and CPI-1612 moieties.
By simultaneously binding to both the target proteins (p300/CBP) and the E3 ligase, this compound induces the ubiquitination and subsequent degradation of p300/CBP by the proteasome. This targeted degradation approach offers a powerful method for studying the function of these epigenetic regulators and presents a potential therapeutic strategy in diseases where their activity is aberrant, such as in certain cancers.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal machinery. The process can be summarized in the following steps:
-
Ternary Complex Formation: The molecule enters the cell and facilitates the formation of a ternary complex, bringing together the target proteins (p300/CBP) and the CRBN E3 ubiquitin ligase.
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules to the target proteins.
-
Proteasomal Degradation: The polyubiquitinated p300/CBP proteins are then recognized and degraded by the 26S proteasome.
-
Recycling: The degrader molecule is released and can induce the degradation of further target protein molecules, acting in a catalytic manner.
This mechanism leads to the selective removal of p300/CBP from the cell, allowing for the investigation of the downstream consequences of their depletion.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in a multiple myeloma cell line.
| Compound | Cell Line | Assay | Metric | Value |
| This compound | LP1 | Antiproliferative | DC50 | 1.2 µM |
DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell culture. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental goals.
Protocol 1: General Cell Culture and Treatment
This protocol describes the basic procedure for treating cultured cells with the degrader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well, 96-well)
-
Cultured cells of interest (e.g., multiple myeloma cell lines like LP1, MM1S)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding:
-
Culture cells in T-75 flasks with complete growth medium (containing FBS and penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Neutralize trypsin with complete growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into multi-well plates at the desired density. The optimal seeding density will depend on the cell type and the duration of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for a dose-response experiment is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the degrader or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. For protein degradation analysis, a time course of 4, 8, 16, and 24 hours is recommended. For cell viability or proliferation assays, a longer incubation of 48 to 72 hours is typical.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Western Blotting for p300/CBP Degradation
This protocol is to assess the extent of p300 and/or CBP protein degradation following treatment with the degrader.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p300, CBP, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to evaluate the effect of the degrader on cell viability and proliferation.
Materials:
-
Cells treated in a 96-well plate as per Protocol 1
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay example):
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for another 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for evaluating the degrader in cell culture.
References
Application Notes and Protocols for CBP Degradation using Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent and specific heterobifunctional degrader designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and the highly homologous EP300.[1] This molecule acts as a Proteolysis Targeting Chimera (PROTAC), linking the CBP/EP300 inhibitor CPI-1612 to the E3 ubiquitin ligase ligand Pomalidomide via a PEG6 linker.[1] By hijacking the cell's ubiquitin-proteasome system, this degrader facilitates the ubiquitination and subsequent proteasomal degradation of CBP/EP300.[2][3] Western blotting is a crucial technique to quantify the efficiency and characterize the kinetics of this degradation process. These application notes provide a detailed protocol for assessing CBP degradation in response to this compound treatment.
Mechanism of Action
The degrader molecule simultaneously binds to both the target protein (CBP) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This induced proximity triggers the transfer of ubiquitin molecules to CBP, marking it for degradation by the 26S proteasome.[3][4]
Experimental Protocols
This section details a comprehensive Western blot protocol to measure the degradation of CBP in cultured cells. Multiple myeloma cell lines such as LP1 or MM1S, which have shown sensitivity to this degrader, are recommended.[1]
Reagents and Materials
| Reagent/Material | Recommended Supplier/Product |
| Cell Line | LP1 (Multiple Myeloma), MM1S (Multiple Myeloma) or other suitable line |
| Degrader | This compound |
| Vehicle Control | DMSO |
| Proteasome Inhibitor | MG132 or Carfilzomib |
| Lysis Buffer | RIPA Buffer with Protease and Phosphatase Inhibitors |
| Protein Assay | BCA Protein Assay Kit |
| Primary Antibody (Target) | Rabbit anti-CBP (e.g., Cell Signaling Technology #4772)[5] |
| Primary Antibody (Control) | Mouse or Rabbit anti-GAPDH, anti-β-Actin, or anti-Vinculin |
| Secondary Antibodies | HRP-conjugated anti-Rabbit IgG, HRP-conjugated anti-Mouse IgG |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Membrane | PVDF or Nitrocellulose Membrane |
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment a. Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. b. Allow cells to adhere and grow overnight. c. Prepare serial dilutions of this compound in culture medium. For a dose-response experiment, typical concentrations might range from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[6] d. For a time-course experiment, treat cells with a fixed concentration of the degrader (e.g., the approximate DC50 value) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2] e. Control (Optional but Recommended): To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.[7][8]
2. Cell Lysis and Protein Quantification a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2] d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.[9]
3. SDS-PAGE and Western Blotting a. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6] b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary anti-CBP antibody overnight at 4°C with gentle agitation. Recommended dilution should be determined empirically, but a starting point of 1:1000 is common. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] i. Wash the membrane again three times with TBST. j. Apply ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.[2] k. Loading Control: After imaging for CBP, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Data Presentation and Analysis
Quantitative data should be obtained by performing densitometry analysis on the Western blot bands using software like ImageJ. The intensity of the CBP band should be normalized to the intensity of the corresponding loading control band.
Table 1: Dose-Response Analysis of CBP Degradation
This table illustrates example data for cells treated with varying concentrations of the degrader for a fixed time (e.g., 24 hours).
| Treatment Concentration (µM) | Normalized CBP Intensity | % CBP Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 0.01 | 0.85 | 85% |
| 0.1 | 0.52 | 52% |
| 1.2 (DC50) [1] | 0.50 | 50% |
| 5.0 | 0.15 | 15% |
| 10.0 | 0.12 | 12% |
Note: The DC50 value of 1.2 µM is based on antiproliferative effects in LP1 cells and serves as a reference point.[1] The actual DC50 for CBP degradation should be determined experimentally by plotting % CBP Remaining against the log of the degrader concentration.
Table 2: Time-Course Analysis of CBP Degradation
This table shows example data for cells treated with a fixed concentration (e.g., 1.2 µM) of the degrader over time.
| Time (hours) | Normalized CBP Intensity | % CBP Remaining (vs. Time 0) |
| 0 | 1.00 | 100% |
| 2 | 0.90 | 90% |
| 4 | 0.75 | 75% |
| 8 | 0.48 | 48% |
| 16 | 0.25 | 25% |
| 24 | 0.18 | 18% |
This protocol provides a robust framework for quantifying the degradation of CBP induced by this compound. Accurate determination of dose-response and time-course kinetics is essential for characterizing the efficacy and mechanism of action of this degrader, providing valuable data for drug development professionals and researchers in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CBP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional degrader targeting the paralogous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This molecule, also known as dCE-1, utilizes a Proteolysis Targeting Chimera (PROTAC) strategy for potent and selective degradation of its target proteins. It is composed of three key components: a pomalidomide ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), a CPI-1612 warhead that binds to the histone acetyltransferase (HAT) domain of CBP and EP300, and a PEG6 linker that connects the two ligands. By inducing proximity between CBP/EP300 and the E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of CBP and EP300.
These application notes provide recommendations for suitable cell lines for studying the activity of this compound, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound facilitates the formation of a ternary complex between the target proteins (CBP/EP300) and the CRBN E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The degradation of CBP and EP300, which are critical regulators of gene expression, results in antiproliferative effects in various cancer cell types.
Recommended Cell Lines
Based on available data for this compound (dCE-1) and the closely related degrader dCE-2, the following cell lines are recommended for studying its biological activity.
Highly Recommended Cell Lines
These cell lines have shown sensitivity to CBP/EP300 degradation and are excellent starting points for in vitro studies.
| Cell Line | Cancer Type | Rationale for Recommendation |
| LP1 | Multiple Myeloma | Demonstrated degradation of CBP/EP300 with a DC50 of 1.2-1.3 µM for dCE-1.[1][2][3] |
| MM1S | Multiple Myeloma | Sensitive to the similar CBP/EP300 degrader dCE-2.[2][4] |
| LNCaP | Prostate Cancer | Shows degradation of CBP/EP300 in response to the similar degrader dCE-2.[4] |
| SH-SY5Y | Neuroblastoma | Demonstrates degradation of CBP/EP300 upon treatment with the similar degrader dCE-2.[4] |
Potentially Responsive Cell Lines
These cell lines represent cancer types where CBP/EP300 has been implicated as a therapeutic target and are therefore strong candidates for testing.
| Cell Line | Cancer Type | Rationale for Recommendation |
| Various Leukemia Cell Lines | Leukemia | Generally sensitive to CBP/EP300 inhibition and degradation.[2] |
| MCF-7 | Breast Cancer (ER+) | Sensitive to the CPI-1612 component. |
| JEKO-1 | Mantle Cell Lymphoma | Sensitive to the CPI-1612 component. |
Recommended Control Cell Lines
To confirm the mechanism of action, it is crucial to include appropriate control cell lines.
| Cell Line Type | Rationale for Use as Control |
| CRBN Knockout (KO) or Low-Expressing Cell Lines | To demonstrate the CRBN-dependency of the degrader's activity. |
| Parental cell line treated with a non-binding control molecule | To control for off-target effects of the molecule's scaffold or linker. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (dCE-1) and the related degrader dCE-2.
Table 1: Degradation and Ternary Complex Formation Data for this compound (dCE-1)
| Cell Line | Parameter | Value (µM) | Reference |
| LP1 | DC50 (CBP/EP300 Degradation) | 1.2 - 1.3 | [1][2][3] |
| LP1 | EC50 (Ternary Complex Formation) | 1.2 | [1] |
Table 2: Degradation and Antiproliferative Activity of the Related Degrader dCE-2
| Cell Line | Parameter | Value | Treatment Duration | Reference |
| LP1 | DC50 (CBP Degradation) | 40 nM | 16 hours | [4] |
| LP1 | GI50 (Cell Viability) | 1.5 µM | Not Specified | [4] |
| MM1S | GI50 (Cell Viability) | 35 nM | Not Specified | [4] |
| LNCaP | CBP/EP300 Degradation | Observed at 1 µM | 16 hours | [4] |
| SH-SY5Y | CBP/EP300 Degradation | Observed at 1 µM | 16 hours | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the degrader.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration and use a non-linear regression model to determine the IC50 or GI50 value.
-
Protocol 2: Western Blot for CBP/EP300 Degradation
This protocol is used to quantify the levels of CBP and EP300 protein following treatment with the degrader.
Materials:
-
Treated and control cells from a 6-well plate format
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After the desired treatment period (e.g., 2, 4, 8, 16, 24 hours), wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the lysates in microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, EP300, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
-
Plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: HiBiT Assay for Kinetic Analysis of Protein Degradation
This protocol provides a quantitative and high-throughput method to measure the kinetics of protein degradation in live cells. This requires a cell line where the target protein (CBP or EP300) is endogenously tagged with the HiBiT peptide.
Materials:
-
HiBiT-tagged CBP or EP300 cell line
-
LgBiT protein or expression vector
-
Nano-Glo® Live Cell Reagent
-
This compound
-
DMSO (vehicle control)
-
White opaque 96-well or 384-well plates
-
Luminometer with kinetic read capabilities
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white opaque-walled plate at an appropriate density.
-
If not using a stable LgBiT expressing line, co-transfect with a LgBiT expression vector.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Setup:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells and incubate to allow for substrate equilibration.
-
-
Compound Addition and Kinetic Measurement:
-
Prepare serial dilutions of this compound.
-
Add the compound or vehicle control to the wells.
-
Immediately place the plate in a luminometer pre-heated to 37°C and begin kinetic measurements of luminescence. Record data at regular intervals over a desired time course (e.g., up to 24 hours).
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of HiBiT-tagged protein.
-
Normalize the data to the time zero reading for each well and to the vehicle control.
-
Plot the normalized luminescence over time for each concentration to visualize the degradation kinetics.
-
From this data, key degradation parameters such as the degradation rate, DC50, and Dmax can be calculated using appropriate software.
-
References
Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent CBP/EP300 degrader, in mouse models. The information is compiled from preclinical data on its components, CPI-1612 and Pomalidomide, as well as structurally related PROTAC molecules.
Introduction
This compound is a heterobifunctional degrader that co-opts the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of the transcriptional co-activators CBP and EP300. This molecule consists of a CRBN ligand (Pomalidomide), a linker (NH-PEG6-amide-C2), and a CBP/EP300 histone acetyltransferase (HAT) inhibitor (CPI-1612). By degrading CBP/EP300, this compound offers a promising therapeutic strategy for various malignancies.
Quantitative Data Summary
The following tables summarize key in vivo data for the individual components of the degrader, which can inform the experimental design for this compound.
Table 1: In Vivo Administration of CPI-1612 in Mice
| Parameter | Details | Reference |
| Animal Model | CD-1 mice, Female Balb/c nude mice with MCF7 xenografts | [1][2] |
| Dosage Range | 0.25 mg/kg - 5 mg/kg | [1][2] |
| Administration Route | Oral (PO) | [1][2] |
| Dosing Schedule | Twice a day (BID) | [2] |
| Vehicle | Not specified, but oral administration suggests a solution or suspension suitable for gavage. | |
| Observed Effects | 67% tumor growth inhibition (TGI) at 0.5 mg/kg; reduction of H3K27Ac in plasma and H3K18Ac in tumor.[1] |
Table 2: In Vivo Administration of Pomalidomide in Mice
| Parameter | Details | Reference |
| Animal Model | C57Bl/6 male mice, TNF-α over-expressing transgenic mice | [3] |
| Dosage Range | 10 mg/kg - 50 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) | [3] |
| Dosing Schedule | Once daily | [3] |
| Vehicle | Saline | [3] |
| Observed Effects | Well-tolerated at 50 mg/kg daily for 21 days.[3] |
Experimental Protocols
The following protocols are suggested for the in vivo administration of this compound in mice, based on the available data for its components and similar PROTAC molecules.
Formulation Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. A suggested concentration is 10-50 mg/mL.
-
For a final dosing solution, a common vehicle for oral administration of similar compounds consists of DMSO, PEG300, Tween 80, and water/saline.
-
A suggested vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline.
-
To prepare the dosing solution, first add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile water or saline to reach the final volume.
-
The final concentration of the dosing solution should be calculated based on the desired dosage and the average weight of the mice.
Administration Protocol (Oral Gavage)
Materials:
-
Prepared dosing solution of this compound
-
Vehicle control (formulated without the active compound)
-
Appropriately sized oral gavage needles
-
Syringes
-
Mouse scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Based on the data for CPI-1612, a starting dosage range of 0.5 mg/kg to 5 mg/kg , administered twice daily (BID) , is recommended.
-
Gently restrain the mouse and administer the calculated volume of the dosing solution or vehicle control via oral gavage.
-
Monitor the mice for any signs of toxicity or adverse effects throughout the study. This should include daily monitoring of body weight, food and water intake, and general behavior.
-
At the end of the study, tissues of interest (e.g., tumor, plasma, spleen) can be collected for pharmacodynamic and efficacy analysis.
Signaling Pathways and Experimental Workflow
CBP/EP300 Signaling Pathway
CBP and EP300 are transcriptional co-activators that play a crucial role in regulating a wide array of signaling pathways essential for cellular homeostasis, including the p53, Wnt/β-catenin, and NF-κB pathways.[4] By acetylating histones and other transcription factors, they modulate gene expression.
Caption: CBP/EP300 signaling pathway and the action of the degrader.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: In vivo experimental workflow for efficacy studies.
References
In Vivo Application of Pomalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. Pomalidomide, an immunomodulatory drug, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the in vivo use of pomalidomide-based PROTACs, focusing on preclinical cancer models.
Pomalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a pomalidomide moiety that engages the CRBN E3 ligase, and a linker connecting the two. This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. A significant challenge with early-generation pomalidomide-based PROTACs is the off-target degradation of essential zinc finger (ZF) proteins.[1][2] However, strategic modifications, such as at the C5 position of the pomalidomide's phthalimide ring, can mitigate these off-target effects.[1][2]
Signaling Pathways and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the degradation of a target protein via the ubiquitin-proteasome pathway. The pomalidomide component of the PROTAC binds to the CRBN E3 ligase, while the other ligand binds to the target protein. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Data Presentation
In Vitro Degradation and Proliferation Inhibition
The following table summarizes the in vitro degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50) of various pomalidomide-based PROTACs against different cancer cell lines.
| PROTAC Name/ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| Compound 16 | EGFRWT | A549, HCT-116, HepG-2, MCF-7 | N/A | 96 (at 72h) | 0.04 - 0.1 | [3] |
| ZQ-23 | HDAC8 | Various | 147 | 93 | N/A | [4] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | N/A | [5] |
| ARV-825 | BET Proteins | T-ALL (CCRF) | Nanomolar range | N/A | N/A |
N/A: Not Available
In Vivo Efficacy in Xenograft Models
This table presents a summary of the in vivo efficacy of pomalidomide-based PROTACs in preclinical tumor models.
| PROTAC Name/ID | Target Protein | Xenograft Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| ARV-825 | BET Proteins | T-ALL (CCRF) | Mouse | N/A | Significant | |
| GP262 | PI3K/mTOR | Triple-Negative Breast Cancer | Rat | 15 mg/kg (i.p.) | 57.8 | [5] |
| GP262 | PI3K/mTOR | Triple-Negative Breast Cancer | Rat | 25 mg/kg (i.p.) | 79.2 | [5] |
N/A: Not Available
In Vivo Pharmacokinetics
The table below outlines key pharmacokinetic parameters of a pomalidomide-based PROTAC, ARV-110, in preclinical species.
| Compound | Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| ARV-110 | Rat | IV | 2 | N/A | N/A | N/A | [6] |
| ARV-110 | Rat | PO | 5 | N/A | N/A | 23.83 | [6] |
| ARV-110 | Mouse | IV | 2 | N/A | 11.41 | N/A | [6] |
| ARV-110 | Mouse | PO | 5 | 612.0 | 14.57 | 37.9 | [6] |
N/A: Not Available
Experimental Protocols
In Vivo Efficacy Evaluation in a Xenograft Model
This protocol is adapted for a pomalidomide-based PROTAC targeting kinases such as FLT3-ITD and KIT in an Acute Myeloid Leukemia (AML) model.
1. Cell Culture and Xenograft Implantation:
-
Culture a suitable human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML) as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase and ensure viability is >95% using a trypan blue exclusion assay.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID or NSG).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare the PROTAC formulation fresh daily. For oral administration, a common vehicle is 0.5% methylcellulose in sterile water. Suspend the PROTAC powder in the vehicle to the desired concentration.
-
Administer the PROTAC or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the specified dose and schedule.
3. Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on predetermined endpoint criteria such as maximum tumor size or treatment duration), euthanize the animals.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
In Vivo Pharmacokinetic (PK) Analysis
This protocol outlines the key steps for assessing the pharmacokinetic profile of a pomalidomide-based PROTAC in mice.
1. Animal Dosing and Blood Sampling:
-
Administer the PROTAC to mice via the desired route (e.g., intravenous or oral).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
For serial sampling from the same mouse, use techniques like submandibular or saphenous vein bleeding.
-
Collect approximately 20-30 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
2. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.
3. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound like pomalidomide itself).[7]
-
Perform protein precipitation by adding a solvent like acetonitrile (e.g., 130 µL).[7]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to quantify the PROTAC and internal standard.[7]
-
Establish a calibration curve using known concentrations of the PROTAC in blank plasma.
-
4. Data Analysis:
-
Calculate the concentration of the PROTAC in each plasma sample using the calibration curve.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life (T1/2), and bioavailability.
In Vivo Pharmacodynamic (PD) Analysis: Target Degradation
1. Tissue Harvesting and Processing:
-
At the desired time points after PROTAC administration, euthanize the animals and harvest the tumors and/or other relevant tissues.
-
Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C.
2. Protein Extraction from Tumor Tissue for Western Blot:
-
Weigh the frozen tumor tissue and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A common ratio is 1 mL of buffer per 50-100 mg of tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer or a bead-beating system.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of target protein degradation.
4. Immunohistochemistry (IHC) for Target Degradation:
-
Fix the harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the target protein.
-
Use a suitable detection system (e.g., HRP-polymer and DAB substrate) to visualize the antibody staining.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to qualitatively or semi-quantitatively assess the reduction in target protein expression in the PROTAC-treated tumors compared to the vehicle controls.[5]
Safety and Off-Target Considerations
A critical aspect of developing pomalidomide-based PROTACs is assessing their safety profile, particularly concerning the off-target degradation of zinc finger proteins.[1][2] It is recommended to perform proteome-wide analysis (e.g., using mass spectrometry) in cell lines and in vivo tissues to identify any unintended protein degradation.[8] Modifications to the pomalidomide scaffold, especially at the C5 position of the phthalimide ring, have been shown to reduce off-target effects while maintaining on-target potency.[1][2] Additionally, hematological parameters should be monitored in vivo, as pomalidomide and related immunomodulatory drugs can affect hematopoiesis.[8]
References
- 1. westernblot.cc [westernblot.cc]
- 2. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Western blot analysis of xenograft tumors [bio-protocol.org]
- 4. biocompare.com [biocompare.com]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 8. Evaluation of Protein Profiles From Treated Xenograft Tumor Models Identifies an Antibody Panel for Formalin-fixed and Paraffin-embedded (FFPE) Tissue Analysis by Reverse Phase Protein Arrays (RPPA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various biophysical and cellular techniques used to measure the formation of the critical ternary complex (Protein of Interest-PROTAC-E3 Ligase) in Proteolysis Targeting Chimera (PROTAC) drug development. The stability and kinetics of this complex are paramount to the efficacy of a PROTAC.[][2]
Introduction to PROTACs and the Ternary Complex
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by hijacking the ubiquitin-proteasome system.[3][4] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[5][6] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[][7]
The interaction within the ternary complex can be influenced by "cooperativity," a phenomenon where the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.[8] Positive cooperativity, where the affinity is enhanced, is often a desirable characteristic for potent PROTACs.[][8]
Biophysical Techniques for Ternary Complex Characterization
Biophysical assays are essential for the in-vitro characterization of the thermodynamics and kinetics of ternary complex formation.[9][10]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[] It is widely used to determine the kinetics (kon and koff) and affinity (KD) of binary and ternary interactions.[11][12]
Application Note: SPR provides detailed kinetic information that is not easily obtained from other techniques.[4] By immobilizing the E3 ligase on the sensor chip, one can measure the binding of the PROTAC alone (binary interaction) and in the presence of the POI (ternary interaction).[11][12] This allows for the calculation of the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.[11][12]
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization of E3 Ligase:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified E3 ligase (e.g., VHL or CRBN complex) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., 50 mM NaOH).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the binary interaction.[13]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the ternary complex formation.[13]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[13] It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[13]
Application Note: ITC is a solution-based technique that does not require labeling or immobilization. It provides a complete thermodynamic profile of the interaction, which can be crucial for understanding the driving forces behind ternary complex formation. However, ITC typically requires larger amounts of protein and compound compared to other techniques.[10]
Protocol: ITC Measurement of Cooperativity
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase complex extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5).
-
Dissolve the PROTAC in the final dialysis buffer.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform the titration and analyze the data using a one-site binding model to determine the binary KD1.[13]
-
PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution. Perform the titration to determine the binary KD2.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution of the E3 ligase pre-saturated with the POI.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the binding affinities obtained from the binary and ternary titrations.
-
Biolayer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Application Note: BLI offers higher throughput than SPR and ITC and requires smaller sample volumes.[10] It is well-suited for screening PROTAC libraries for their ability to form ternary complexes. While it provides kinetic information, it is generally considered to have lower sensitivity than SPR.[10]
Cellular Techniques for Ternary Complex Formation
Cellular assays are crucial for confirming that ternary complex formation occurs within a physiological context.[2]
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET™ is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand).[14][15]
Application Note: The NanoBRET™ assay is a powerful tool for studying PROTAC-induced ternary complex formation in living cells in real-time.[2][14] It allows for the quantification of complex formation and can be used to determine the potency (EC50) and kinetics of PROTACs in a cellular environment.[2]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with plasmids encoding the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.
-
Add the PROTAC/ligand mix to the cells and incubate.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that utilizes the long-lived fluorescence of lanthanide donors to reduce background fluorescence.[16][17]
Application Note: TR-FRET is a robust and sensitive high-throughput screening assay for identifying and characterizing PROTACs that promote ternary complex formation.[16][18] It is an in-vitro assay that can be readily automated.
Protocol: TR-FRET Ternary Complex Assay
-
Reagent Preparation:
-
Prepare purified, tagged proteins (e.g., GST-POI and His-E3 Ligase).
-
Prepare TR-FRET donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-d2) antibodies.
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-POI, His-E3 Ligase, and serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Add the donor and acceptor antibodies and incubate.
-
-
Signal Detection:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized PROTACs.
Table 1: Biophysical Characterization of PROTAC Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Technique | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | SPR | 29 nM | 5.8 nM | 5 | [9] |
| MZ1 | Brd4BD2 | VHL | ITC | 66 nM | 13 nM | 5.1 | [9] |
| ARV-771 | BRD4 | VHL | SPR | ~70 nM | N/A | >1 | [8] |
| dBET1 | BRD4 | CRBN | TR-FRET | N/A | N/A | N/A | [18] |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | N/A | 1.21 nM | ~98 |
Table 2: Cellular Characterization of PROTAC Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Technique | Ternary Complex EC50 | Reference |
| dBET1 | BRD2(BD1) | CRBN | TR-FRET | 412 nM | [16] |
| PROTAC BET Degrader-1 | BRD2(BD1) | CRBN | TR-FRET | 4.1 nM | [16] |
| PROTAC BET Degrader-2 | BRD2(BD1) | CRBN | TR-FRET | 12.3 nM | [16] |
Logical Relationships in PROTAC Efficacy
The efficacy of a PROTAC is a multifactorial process where ternary complex formation is a necessary but not always sufficient step for target degradation.[6]
References
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CRISPR Screening with Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent and specific heterobifunctional degrader targeting the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). This molecule, a Proteolysis Targeting Chimera (PROTAC), hijacks the cell's natural protein disposal system to achieve targeted degradation of p300/CBP. It consists of three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (derived from Pomalidomide), a linker moiety (NH-PEG6-amide-C2), and a highly selective inhibitor of p300/CBP, CPI-1612.[1] By inducing the proximity of p300/CBP to the VHL E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of these critical epigenetic regulators.
Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful tool to identify genes that modulate cellular responses to therapeutic agents. By systematically knocking out every gene in the genome, researchers can uncover genetic dependencies and resistance mechanisms associated with drug treatment. A CRISPR screen with this compound can elucidate the cellular pathways that are essential for its activity and identify potential combination therapy targets to enhance its efficacy or overcome resistance.
These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR screen with this compound.
Mechanism of Action
This compound acts as a molecular bridge, bringing together the target proteins (p300/CBP) and the VHL E3 ubiquitin ligase complex. The CPI-1612 moiety binds to the active site of p300/CBP, while the pomalidomide-derived ligand engages the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of p300/CBP. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged p300/CBP proteins.
Caption: Mechanism of p300/CBP degradation by this compound.
CRISPR Screening Workflow
A typical pooled CRISPR-Cas9 knockout screen involves several key steps, from library transduction to data analysis. The goal is to identify single-guide RNAs (sgRNAs) that are either depleted or enriched in the cell population following treatment with this compound, indicating genes that are essential for or sensitize cells to the degrader, respectively.
Caption: General workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line known to be sensitive to p300/CBP inhibition. This information may be available from previous studies with CPI-1612 or other p300/CBP inhibitors. The chosen cell line should be readily transducible with lentivirus and exhibit robust growth characteristics.
-
Cas9 Expression: Stably express Cas9 in the selected cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by selection (e.g., with blasticidin).
-
Cas9 Activity Validation: Confirm Cas9 activity in the stable cell line using a functional assay, such as the GFP-to-BFP conversion assay or a T7 endonuclease I assay targeting a safe-harbor locus.
CRISPR Library and Lentivirus Production
-
Library Selection: Choose a genome-wide or targeted sgRNA library. For an initial screen, a genome-wide library such as the GeCKO v2 or Brunello library is recommended.
-
Lentivirus Production: Produce high-titer lentivirus for the chosen sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Titer Determination: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction of the target cells. This is crucial to minimize the number of cells receiving more than one sgRNA.
CRISPR Screen Execution
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3-0.5. Ensure that the number of cells transduced is at least 500-1000 times the number of sgRNAs in the library to maintain library representation.
-
Antibiotic Selection: After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransduced cells.
-
T0 Reference Sample: After selection is complete, harvest a representative population of cells to serve as the day 0 (T0) reference. This sample is critical for determining the initial abundance of each sgRNA.
-
Drug Treatment:
-
Plate the remaining cells into two or more replicate populations for each condition (vehicle control and this compound treatment).
-
Determine the optimal concentration of this compound to use in the screen. This is typically a concentration that results in 30-50% growth inhibition over the course of the experiment.
-
Treat the cells with the degrader or vehicle control (e.g., DMSO).
-
-
Cell Culture Maintenance: Maintain the cells in culture for 14-21 days, passaging as necessary and ensuring that the cell number does not drop below the initial library representation.
-
Final Harvest: At the end of the experiment, harvest the cells from each replicate and condition.
Sample Processing and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0 and final harvested cell pellets.
-
sgRNA Cassette Amplification: Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and sequence them on a high-throughput sequencing platform (e.g., Illumina NextSeq or NovaSeq).
-
Data Analysis:
-
Demultiplex the sequencing data based on the barcodes.
-
Align the reads to the sgRNA library to obtain read counts for each sgRNA in each sample.
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.
-
Data Presentation
The primary output of a CRISPR screen is a list of genes whose knockout confers either resistance or sensitivity to the drug treatment. This data should be presented in a clear and organized manner.
Table 1: Top Gene Hits from CRISPR Screen with this compound
| Rank | Gene Symbol | Log2 Fold Change (Treated vs. Control) | p-value | False Discovery Rate (FDR) | Phenotype |
| 1 | GENE_A | -3.5 | 1.2e-8 | 2.5e-7 | Sensitizer |
| 2 | GENE_B | -2.8 | 3.4e-7 | 4.1e-6 | Sensitizer |
| 3 | GENE_C | 4.1 | 5.6e-9 | 1.1e-7 | Resistor |
| 4 | GENE_D | 3.2 | 8.9e-8 | 9.3e-7 | Resistor |
| ... | ... | ... | ... | ... | ... |
Signaling Pathway Analysis
The identified gene hits can be further analyzed to uncover the signaling pathways that are crucial for the activity of this compound. For example, if genes involved in a particular DNA repair pathway are identified as sensitizers, it would suggest that the degrader induces DNA damage that is normally repaired by this pathway.
Caption: Logical relationships between gene knockouts and cellular response.
Conclusion
CRISPR-Cas9 screening with this compound is a powerful approach to dissect the molecular mechanisms underlying its anti-cancer activity. The data generated from such a screen can provide valuable insights into patient stratification strategies, rational combination therapies, and mechanisms of drug resistance. The protocols and guidelines presented here offer a comprehensive framework for designing and executing these complex experiments, ultimately accelerating the development of novel cancer therapeutics.
References
Application Notes and Protocols: Flow Cytometry Analysis After Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the histone acetyltransferases (HATs) CBP and EP300. This molecule consists of three key components: a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (derived from pomalidomide), a linker (NH-PEG6-amide-C2), and a ligand that binds to the target proteins CBP and EP300 (CPI-1612, a potent HAT inhibitor).[1] By hijacking the cell's ubiquitin-proteasome system, this PROTAC facilitates the polyubiquitination and subsequent degradation of CBP/EP300, leading to anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like multiple myeloma and leukemia.[1]
Flow cytometry is an indispensable tool for characterizing the cellular effects of this compound. This powerful technique allows for the quantitative analysis of various cellular parameters at the single-cell level, providing insights into the mechanism of action, efficacy, and potential off-target effects of this PROTAC. Key applications of flow cytometry in evaluating this compound include the assessment of target protein degradation, analysis of downstream functional consequences such as apoptosis and cell cycle arrest, and characterization of immunomodulatory effects inherited from the pomalidomide moiety.
These application notes provide detailed protocols for flow cytometric analysis of cells treated with this compound, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and similar CBP/EP300 degraders.
Table 1: In Vitro Anti-Proliferative and Degradation Activity
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | LP1 (Multiple Myeloma) | Degradation | DC50 | 1.2 µM | [1] |
| dCE-2 (similar CBP/EP300 degrader) | LP1 (Multiple Myeloma) | Anti-Proliferation | GI50 | 1.513 µM | [2] |
| dCE-2 (similar CBP/EP300 degrader) | MM1S (Multiple Myeloma) | Anti-Proliferation | GI50 | 35 nM | [2] |
DC50: Half-maximal degradation concentration; GI50: Half-maximal growth inhibition concentration.
Table 2: Illustrative Flow Cytometry Data for Apoptosis Analysis
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.1 | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 0.9 |
| This compound | 1 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | 10 | 25.8 ± 5.1 | 48.7 ± 3.9 | 25.5 ± 2.3 |
Data are presented as mean ± standard deviation and are illustrative.
Table 3: Illustrative Flow Cytometry Data for Cell Cycle Analysis
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| This compound | 0.1 | 55.2 ± 3.1 | 28.9 ± 2.2 | 15.9 ± 1.7 |
| This compound | 1 | 68.7 ± 3.9 | 15.4 ± 2.5 | 15.9 ± 1.8 |
| This compound | 10 | 75.1 ± 4.5 | 8.3 ± 1.7 | 16.6 ± 2.1 |
Data are presented as mean ± standard deviation and are illustrative.
Experimental Protocols
Protocol 1: Intracellular Staining for CBP/EP300 Degradation and Histone Acetylation
This protocol describes the method for quantifying the degradation of CBP/EP300 and the resulting changes in histone acetylation levels.
Materials:
-
This compound
-
Cell line of interest (e.g., LP1, MM1S)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-CBP or anti-EP300 antibody
-
Rabbit anti-acetyl-Histone H3 (e.g., anti-AcH3K27) antibody
-
-
Fluorescently conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-AF488)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvest and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash twice with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.
-
Add the primary antibody (anti-CBP/EP300 or anti-acetyl-Histone H3) at the manufacturer's recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of the target protein or histone mark.
-
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from Protocol 1, Step 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvest and Washing:
-
Harvest both adherent and suspension cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered artifacts)
-
-
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells (from Protocol 1, Step 1)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a linear scale for the PI signal.
-
Analyze the DNA content histogram using a cell cycle analysis software module to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of the PROTAC, leading to the degradation of CBP/EP300.
Experimental Workflow for Flow Cytometry Analysis
References
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the histone acetyltransferases (HATs) CBP and EP300.[1][2] It is composed of three key components:
-
Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
CPI-1612: An inhibitor that binds to the HAT domain of CBP and EP300.[3][4][5][6]
-
PEG6 Linker: A polyethylene glycol linker that connects pomalidomide and CPI-1612.
The PROTAC functions by bringing CBP/EP300 into close proximity with the CRBN E3 ligase, leading to the ubiquitination of CBP/EP300 and its subsequent degradation by the proteasome.
Q2: My PROTAC is not causing degradation of the target protein. What are the common reasons for this?
There are several potential reasons for a lack of degradation. Here is a troubleshooting workflow to address this common issue:
-
Confirm Compound Integrity: Ensure the PROTAC was stored correctly and has not degraded. Verify its purity and chemical structure.
-
Verify E3 Ligase Expression: Check if the cell line used for the experiment expresses sufficient levels of Cereblon (CRBN). Low expression of the E3 ligase is a common reason for the failure of pomalidomide-based PROTACs.[7]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement within the cell.
-
Check for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to decreased degradation at higher concentrations.[7] A wide dose-response experiment is necessary to identify the optimal concentration range.
-
Confirm Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation. This can be verified using techniques like co-immunoprecipitation (Co-IP).[8]
Q3: How do I choose the optimal concentration and treatment time for my degradation experiment?
The optimal concentration and time will vary depending on the cell line and experimental conditions.
-
Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and to observe any potential "hook effect".
-
Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window. Some proteins are degraded rapidly, while others may require longer treatment times.
Q4: Are there known off-target effects for pomalidomide-based PROTACs?
Yes, the pomalidomide moiety in PROTACs can sometimes induce the degradation of endogenous zinc finger (ZF) proteins, which can be an off-target effect.[9][10] It is recommended to perform unbiased proteomics studies to assess the selectivity of this compound in your specific cellular context. Modifications to the pomalidomide structure, particularly at the C5 position of the phthalimide ring, have been shown to reduce off-target ZF degradation.[9][10]
Q5: How can I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the loss of the target protein is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its components.
| Parameter | Molecule | Value | Cell Line | Notes |
| DC50 | This compound | 1.2 µM | LP1 (Multiple Myeloma) | Represents the concentration for 50% degradation of the target protein (CBP/EP300).[1] |
| Dmax | This compound | To be determined | - | The maximum degradation percentage should be determined experimentally. |
| IC50 | CPI-1612 | <0.5 nM (EP300), 2.9 nM (CBP) | Biochemical Assay | Inhibitory concentration for the HAT domain.[5] |
| Cellular IC50 | CPI-1612 | <7.9 nM | JEKO-1 | Proliferation inhibition.[5] |
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated degradation of CBP/EP300.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a CBP/EP300 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the histone acetyltransferases (HATs) EP300 and CBP.[1] It functions by inducing proximity between EP300/CBP and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300/CBP. This molecule consists of three key components: a ligand for CRBN (derived from pomalidomide), a ligand for EP300/CBP (CPI-1612), and a PEG6 linker connecting them.
Q2: What are the potential sources of off-target effects for this PROTAC?
A2: Off-target effects can originate from the individual components of the PROTAC molecule:
-
Pomalidomide-related off-targets: Pomalidomide, as an immunomodulatory imide drug (IMiD), is known to induce the degradation of other proteins, particularly zinc-finger (ZF) proteins.[2] This can lead to unintended biological consequences.
-
CPI-1612-related off-targets: CPI-1612 is a potent inhibitor of EP300/CBP HAT activity.[3] While it is reported to be highly selective, it may have weak inhibitory effects on other cellular components. For instance, it has shown weak activity in a hERG binding assay and moderate inhibition of CYP2C8 and CYP2C19.[4]
-
PROTAC-specific off-targets: The ternary complex formed by the PROTAC, the target protein, and the E3 ligase can sometimes lead to the degradation of proteins other than the intended target.
Q3: What are the known off-target effects of Pomalidomide?
A3: Pomalidomide is known to cause the degradation of several zinc-finger transcription factors, which can have significant biological implications.[2] Additionally, clinically observed side effects of pomalidomide-based therapies include hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.[5][6] There is also an increased risk of venous thromboembolism (VTE), myocardial infarction, and stroke, particularly when combined with dexamethasone.[5]
Q4: What are the known off-target effects of CPI-1612?
A4: CPI-1612 is a highly selective inhibitor of EP300/CBP.[3][7] However, in vitro assays have shown weak binding to the hERG channel (IC50 = 10.4 μM) and moderate inhibition of the cytochrome P450 enzymes CYP2C8 (IC50 = 1.9 μM) and CYP2C19 (IC50 = 2.7 μM).[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype observed. | Off-target protein degradation by the pomalidomide moiety (e.g., zinc-finger proteins). | 1. Perform a washout experiment: Remove the PROTAC and monitor for the reversal of the phenotype.[8]2. Conduct global proteomics (e.g., mass spectrometry) to identify unintended protein degradation.[8]3. Synthesize a control PROTAC with a modification at the C5 position of pomalidomide, which has been shown to reduce off-target zinc-finger protein degradation.[2] |
| No or weak degradation of the target protein (EP300/CBP). | 1. Suboptimal PROTAC concentration (too low or "hook effect").2. Insufficient incubation time.3. Low expression of the CRBN E3 ligase in the cell line. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM).[8]2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[8]3. Confirm CRBN expression using Western blot or qPCR.[8] |
| Observed toxicity in non-target cells or tissues. | Off-target effects of pomalidomide or CPI-1612 moieties in healthy tissues. | 1. Titrate to the lowest effective concentration of the PROTAC.2. Consider developing a pro-PROTAC that is activated specifically in the target tissue.[9][10]3. Explore tumor-specific delivery strategies, such as antibody-drug conjugates or folate-caged PROTACs.[9][11] |
Quantitative Data Summary
Table 1: In Vitro Off-Target Activity of CPI-1612
| Target | IC50 | Reference |
| hERG | 10.4 μM | [4] |
| CYP2C8 | 1.9 μM | [4] |
| CYP2C19 | 2.7 μM | [4] |
Table 2: Common Grade 3-4 Hematologic Adverse Events of Pomalidomide (in combination with low-dose dexamethasone)
| Adverse Event | Incidence | Reference |
| Neutropenia | 48% | [6] |
| Anemia | 33% | [6] |
| Thrombocytopenia | 22% | [6] |
Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Protein Degradation
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (EP300/CBP) or a potential off-target protein (e.g., a specific zinc-finger protein) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).[8]
Protocol 2: Global Proteomics Analysis by Mass Spectrometry
-
Sample Preparation: Treat cells with the optimal concentration of this compound and a vehicle control for a duration determined to be optimal for on-target degradation.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using trypsin.[8]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the treated and control samples to identify proteins that are significantly downregulated, indicating potential off-target degradation.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Addressing solubility and stability issues of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide-NH-PEG6-amide-C2-CPI-1612. The information is designed to address common challenges related to the solubility and stability of this novel bifunctional molecule.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My this compound conjugate has precipitated out of my aqueous buffer. How can I resolubilize it?
A1: Precipitation is a common issue, particularly given the low aqueous solubility of Pomalidomide.[1][2] The PEG6 linker is included to enhance solubility, but issues can still arise.[3][4][5][6] Here are several strategies to address this:
-
Initial Dissolution in an Organic Solvent: Before preparing your aqueous stock, first dissolve the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for both Pomalidomide and CPI-1612.[2][7][8][9]
-
Step-wise Dilution: After dissolving in DMSO, dilute the solution stepwise into your aqueous buffer of choice with gentle vortexing. Avoid adding the aqueous buffer directly to the solid compound.[2]
-
Co-solvents: Consider the use of co-solvents in your final formulation. For instance, a formulation for CPI-1612 for in vivo studies used a mixture of DMSO, PEG300, Tween80, and ddH2O.[7]
-
pH Adjustment: While Pomalidomide's solubility is not strongly pH-dependent, the overall conjugate's solubility might be.[10] Experiment with a pH range of 6.5-8.0 for your buffer.
-
Sonication: Gentle sonication in a water bath can sometimes help to redissolve precipitated material. However, monitor for any degradation.
Q2: I am observing a decrease in the purity of my compound over time, even when stored at low temperatures. What could be the cause and how can I improve stability?
A2: The stability of the conjugate is influenced by its individual components and the linkages between them. The amide bond is generally stable, but can be susceptible to hydrolysis under certain conditions.[11][12]
-
pH of Storage Buffer: Storing the conjugate in a neutral pH buffer (pH 6.5-7.4) is recommended. Extreme pH values can promote hydrolysis of the amide linkage.[13]
-
Storage Conditions: For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C.[14] If in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[8][14] Aqueous solutions are not recommended for storage for more than a day.[2]
-
Protection from Light: Pomalidomide is a yellow powder, and some compounds with similar structures can be light-sensitive.[1] Store solutions in amber vials or protected from light.
-
Purity of Solvents: Ensure that all solvents used for dissolution and storage are of high purity and anhydrous where necessary, as water can contribute to hydrolysis.
Q3: My conjugate appears to be causing cell toxicity in my in vitro assays that is inconsistent with the expected activity of CPI-1612. What could be the issue?
A3: Unintended cytotoxicity can arise from several factors:
-
Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5%).
-
Aggregation: The conjugate may be forming aggregates that can lead to non-specific cellular stress and toxicity.[15][16][17] Refer to the troubleshooting steps for solubility to minimize aggregation.
-
Off-Target Effects of Pomalidomide: Pomalidomide itself has biological activity, primarily through its interaction with the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of specific proteins.[9][18][] While the goal of this conjugate is likely to leverage CPI-1612's activity, the pomalidomide moiety is not inert.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each component in this compound?
A1:
-
Pomalidomide: This component acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[9][18][] In the context of a bifunctional molecule, it is likely intended to recruit CRBN to a target protein for degradation (a PROTAC-like mechanism).
-
PEG6 Linker: The hexaethylene glycol (PEG6) linker serves multiple purposes. It connects the Pomalidomide and CPI-1612 moieties. Its hydrophilic nature is crucial for improving the overall solubility and pharmacokinetic properties of the conjugate.[3][4][5][6][20][21]
-
Amide-C2 Linkage: This refers to the chemical bonds connecting the components. The amide bond provides a stable connection.[11][12]
-
CPI-1612: This is a potent and selective inhibitor of the histone acetyltransferases EP300 and CBP.[7][14][22][23][24] It is the "warhead" of the conjugate, intended to exert a specific biological effect.
Q2: What are the expected mechanisms of action for this conjugate?
A2: Given its components, the conjugate could have two primary mechanisms of action:
-
Targeted Protein Degradation: Pomalidomide can recruit the CRBN E3 ligase to a protein that is bound by CPI-1612, leading to the ubiquitination and subsequent proteasomal degradation of that protein.
-
Inhibition of EP300/CBP: CPI-1612 can directly inhibit the histone acetyltransferase activity of EP300 and CBP, affecting gene transcription.[22][25]
Q3: What are the recommended solvents for preparing stock solutions?
A3: Based on the properties of the individual components, the following solvents are recommended:
-
Primary Choice: Anhydrous Dimethyl Sulfoxide (DMSO). Both Pomalidomide and CPI-1612 show good solubility in DMSO.[2][7][8][9]
-
Alternative: Dimethylformamide (DMF) can also be considered, although Pomalidomide has a lower solubility in DMF compared to DMSO.[2]
Q4: How should I store the solid compound and its solutions?
A4:
-
Solid Compound: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions (in organic solvent): Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[8][14]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to potential stability and solubility issues.[2] Prepare fresh dilutions from your stock solution for each experiment.
Quantitative Data Summary
Table 1: Solubility of Individual Components
| Compound | Solvent | Solubility | Concentration (mM) | Source |
| Pomalidomide | DMSO | ~55 mg/mL | ~201.3 mM | [8] |
| ~15 mg/mL | ~54.9 mM | [2] | ||
| DMF | ~10 mg/mL | ~36.6 mM | [2] | |
| Water | <1 mg/mL (insoluble) | [8] | ||
| Aqueous Buffers | Sparingly soluble | [2] | ||
| CPI-1612 | DMSO | 90 mg/mL | 199.76 mM | [7] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Source |
| Solid | -20°C or -80°C | ≥ 4 years (for Pomalidomide) | Protect from light and moisture | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles | [14] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [14] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for > 1 day | Prepare fresh for each experiment | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the solid compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect for any undissolved particulates.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions in DMSO to achieve an intermediate concentration.
-
Dilution into Aqueous Buffer: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing. The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally below 0.5% for cell-based assays).
-
Final Mixing: Gently mix the final aqueous solution. Do not vortex vigorously as this may promote aggregation.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store.
Visualizations
Caption: Mechanism of action of Pomalidomide.
Caption: Recommended experimental workflow.
Caption: Troubleshooting logic for solubility issues.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. invivochem.com [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide - Wikipedia [en.wikipedia.org]
- 13. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 20. adcreview.com [adcreview.com]
- 21. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 22. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 24. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)
Welcome to the technical support resource for researchers utilizing Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent degrader of the transcriptional co-activators CBP and EP300. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the "Hook Effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as dCE-1, is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the CREB-binding protein (CBP) and E1A-associated protein (EP300). It achieves this by hijacking the body's natural protein disposal system. The molecule consists of three key components: a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), a ligand for the target proteins CBP/EP300 (CPI-1612), and a PEG6 linker that connects the two. By simultaneously binding to both CRBN and CBP/EP300, it forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CBP/EP300.[1]
Q2: What is the "Hook Effect" and why is it relevant for this PROTAC?
A2: The "Hook Effect" is a phenomenon observed in PROTAC experiments where, paradoxically, the degradation of the target protein decreases at high concentrations of the PROTAC.[2] This results in a bell-shaped dose-response curve. At optimal concentrations, the PROTAC efficiently forms a productive ternary complex (CBP/EP300-PROTAC-CRBN). However, at excessive concentrations, the PROTAC can independently bind to either CBP/EP300 or CRBN, forming non-productive binary complexes. These binary complexes sequester the components needed for the productive ternary complex, thus inhibiting degradation.[2] Due to its long and flexible PEG linker, this compound may be prone to the hook effect.
Q3: What are the expected DC50 and Dmax values for this degrader?
A3: The half-maximal degradation concentration (DC50) for this compound (dCE-1) has been reported to be approximately 1.2 µM for the degradation of CBP in LP1 multiple myeloma cells.[3] The maximal degradation (Dmax) is a key parameter that should be determined experimentally, but for effective PROTACs, it is expected to be over 80%. It is important to note that these values can vary depending on the cell line, treatment time, and experimental conditions.
Troubleshooting Guide
Issue 1: Observation of a bell-shaped dose-response curve (Hook Effect).
-
Possible Cause: At high concentrations, the formation of non-productive binary complexes (PROTAC-CBP/EP300 or PROTAC-CRBN) is favored over the productive ternary complex.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Extend your dose-response curve to higher concentrations (e.g., up to 100 µM) to fully characterize the bell shape.
-
Determine the Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use this optimal concentration for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical assays like TR-FRET or in-cell assays like NanoBRET to directly measure ternary complex formation across a wide range of PROTAC concentrations. A hook effect in degradation should correlate with a similar bell-shaped curve in ternary complex formation.[4]
-
Issue 2: Weak or no degradation of CBP/EP300 at expected active concentrations.
-
Possible Cause 1: The tested concentrations fall into the hook effect region, leading to reduced degradation.
-
Solution: Test a much broader range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window.
-
-
Possible Cause 2: Poor cell permeability of the PROTAC.
-
Solution: While the PEG linker is intended to improve solubility, it can sometimes affect permeability. Consider using cell lines with lower efflux pump activity or perform permeability assays.
-
-
Possible Cause 3: Insufficient target engagement in the cellular environment.
-
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that CPI-1612 is engaging with CBP/EP300 inside the cell. A positive thermal shift indicates target engagement.
-
-
Possible Cause 4: Low expression of CRBN or CBP/EP300 in the chosen cell line.
-
Solution: Confirm the protein levels of both CRBN and CBP/EP300 in your cell line using Western blot.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions such as cell density, passage number, or incubation time.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding density and passage number.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation. For some CBP/EP300 degraders, maximal degradation is observed after 16-24 hours.[4]
-
Control for Proteasome Activity: Include a proteasome inhibitor (e.g., MG132) as a control to confirm that the observed protein loss is due to proteasomal degradation. Pre-treatment with a proteasome inhibitor should rescue the degradation of CBP/EP300.[4]
-
Data Presentation
Table 1: Representative Quantitative Data for a similar CBP/EP300 Degrader (dCE-2)
Data presented here is for the closely related CBP/EP300 degrader, dCE-2, and is intended to be representative of the expected performance characteristics.[4]
| Parameter | Cell Line | Value |
| DC50 (CBP) | LP1 | 40 nM |
| Dmax (CBP) | LP1 | >85% |
| Time to Dmax | LP1 | 16-24 hours |
| GI50 | LP1 | 1.5 µM |
| GI50 | MM1S | 35 nM |
Experimental Protocols
Quantitative Western Blot for CBP/EP300 Degradation
This protocol outlines the steps to quantify the degradation of CBP and EP300 in response to treatment with this compound.
-
Materials:
-
Cell line of interest (e.g., LP1, MM1S)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-CBP, anti-EP300, anti-Vinculin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells at a consistent density and allow them to adhere (if applicable). Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 50 µM) and DMSO as a vehicle control for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against CBP, EP300, and a loading control overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify band intensities and normalize the CBP/EP300 signal to the loading control. Calculate the percentage of remaining protein relative to the DMSO control.
-
NanoBRET™ Ternary Complex Formation Assay (In-Cell)
This protocol provides a method to measure the formation of the CBP/EP300-PROTAC-CRBN ternary complex in living cells.[5][6]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: NanoLuc®-CBP/EP300 and HaloTag®-CRBN
-
Transfection reagent
-
This compound
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Proteasome inhibitor (e.g., MG132, optional)
-
-
Procedure:
-
Transfection: Co-transfect cells with NanoLuc®-CBP/EP300 and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Ligand Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the wells.
-
-
Substrate Addition and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate. Read the plate on a luminometer capable of measuring donor (460nm) and acceptor (618nm) emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation and the hook effect.
-
Visualizations
Caption: Mechanism of CBP/EP300 degradation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 6. promega.com [promega.com]
Technical Support Center: Overcoming Resistance to Pomalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to pomalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
Q2: What are the initial signs of resistance to a pomalidomide-based PROTAC in cell culture?
A2: The primary indication of resistance is a loss of PROTAC efficacy. This is typically observed as a rightward shift in the dose-response curve from a cell viability assay (e.g., MTT or CellTiter-Glo), indicating a higher concentration of the PROTAC is required to achieve the same cytotoxic effect.[2] Another key indicator is the lack of target protein degradation, which can be confirmed by Western blotting.[2]
Q3: Can resistance to pomalidomide-based PROTACs be acquired?
A3: Yes, cancer cells can develop acquired resistance to pomalidomide-based PROTACs after prolonged treatment.[5] This can occur through various mechanisms, including genetic mutations in the target protein or components of the E3 ligase complex.[5]
Q4: Are there off-target effects associated with pomalidomide-based PROTACs?
A4: Yes, the pomalidomide component of the PROTAC can independently recruit and lead to the degradation of other zinc-finger proteins, known as neosubstrates.[1][6][7] This can lead to off-target effects and may have long-term biological consequences.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with pomalidomide-based PROTACs.
Issue 1: My cell viability assay shows a sudden loss of drug efficacy.
-
Question: I've been treating my cells with a pomalidomide-based PROTAC, and while it was initially effective, my latest cell viability assay shows that the cells are no longer responding, even at high concentrations. How do I troubleshoot this?
-
Answer:
-
Verify Drug Integrity: Ensure your stock of the pomalidomide-based PROTAC has not degraded. Check the storage conditions and consider using a fresh vial. Perform a quality control check on a known sensitive cell line to confirm the compound's activity.[2]
-
Check Cell Line Authenticity: Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure your cell line has not been cross-contaminated.[2]
-
Generate a New Dose-Response Curve: Perform a new dose-response experiment with a wide range of concentrations on both your potentially resistant cells and the original parental cell line. A significant increase in the IC50 value for your treated cells compared to the parental line confirms the development of resistance.[2]
-
Issue 2: Western blot shows the target protein is no longer being degraded.
-
Question: My resistant cells, when treated with the pomalidomide-based PROTAC, no longer show degradation of the target protein on a Western blot. What are the next steps to identify the cause?
-
Answer: This indicates a disruption in the PROTAC-mediated degradation pathway. The following steps can help pinpoint the mechanism of resistance:
-
Step 1: Analyze the E3 Ligase Machinery.
-
Check CRBN Expression: Use Western blotting or qPCR to determine if the expression of Cereblon (CRBN) has been downregulated or lost in the resistant cells.[2][5] Downregulation of CRBN is a common mechanism of resistance to pomalidomide-based therapies.[2][5][8]
-
Sequence the CRBN Gene: If CRBN protein is expressed, sequence the gene to identify any point mutations that might prevent pomalidomide from binding.[2][9]
-
-
Step 2: Analyze the Target Protein.
-
Step 3: Investigate Other Potential Resistance Mechanisms.
-
If CRBN and the target protein appear normal, consider other possibilities outlined in the "Mechanisms of Resistance" section below.
-
-
Issue 3: CRBN expression and the target protein sequence are normal, but resistance persists.
-
Question: I've confirmed resistance, but I can't find any changes in CRBN or the target protein. What other mechanisms could be at play?
-
Answer: If the primary components of the PROTAC machinery appear intact, consider these alternative mechanisms:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, can increase the efflux of the PROTAC from the cell, lowering its intracellular concentration.[2][11][12] You can test this by co-treating cells with known ABC transporter inhibitors.[2]
-
Activation of Bypass Signaling Pathways: Cells may have upregulated parallel signaling pathways that compensate for the degradation of the target protein.[2] Use phospho-specific antibodies to probe for the activation of key nodes in alternative survival pathways.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive therapeutic stress.[2] A study on pomalidomide resistance in multiple myeloma identified that decreased glycine levels were associated with resistance, and supplementing with glycine could re-sensitize cells.[2][13][14]
-
Mechanisms of Resistance
Several mechanisms can lead to resistance to pomalidomide-based PROTACs. Understanding these can help in designing experiments to identify the cause of resistance and potentially overcome it.
Summary of Resistance Mechanisms
| Mechanism | Description | Key Experimental Readout |
| CRBN Downregulation/Mutation | Decreased expression or mutations in CRBN prevent the PROTAC from recruiting the E3 ligase.[2][5][9] | Reduced or absent CRBN protein on Western blot; mutations identified by gene sequencing. |
| Target Protein Mutation | Mutations in the target protein's binding site for the PROTAC prevent the formation of the ternary complex.[2][10] | Mutations identified by gene sequencing. |
| Drug Efflux Pump Overexpression | Increased expression of ABC transporters (e.g., MDR1) actively removes the PROTAC from the cell.[2][11][12] | Increased MDR1 protein on Western blot; resistance reversed by co-treatment with an ABC transporter inhibitor.[2] |
| Bypass Pathway Activation | Upregulation of alternative signaling pathways that promote cell survival, rendering the degradation of the original target ineffective.[2] | Increased phosphorylation of key proteins in alternative pathways on Western blot. |
| Metabolic Reprogramming | Alterations in cellular metabolism that support cell survival in the presence of the drug.[2][13][14] | Changes in metabolite levels identified by metabolomics; sensitivity restored by supplementing with the depleted metabolite.[2][13][14] |
Visualizing the Mechanisms of Resistance
Caption: Overview of pomalidomide-based PROTAC action and mechanisms of resistance.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of the PROTAC and measure the IC50.
Materials:
-
Resistant and parental cell lines
-
Pomalidomide-based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pomalidomide-based PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and include a vehicle control (e.g., DMSO).
-
Incubate the plates for a predetermined time (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the data as a dose-response curve to determine the IC50 value.
Western Blotting for Target Protein Degradation
Objective: To assess the extent of target protein degradation upon PROTAC treatment.
Materials:
-
Resistant and parental cell lines
-
Pomalidomide-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Procedure:
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and for different durations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Gene Sequencing for CRBN and Target Protein
Objective: To identify mutations that may confer resistance.
Procedure:
-
Isolate genomic DNA or RNA from both resistant and parental cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
Amplify the coding regions of the CRBN gene and the gene encoding the target protein using PCR with specific primers.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.
-
Align the sequences from the resistant cells to those from the parental cells and a reference sequence to identify any mutations.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma [frontiersin.org]
- 14. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Impact of linker length on Pomalidomide-NH-PEG6-amide-C2-CPI-1612 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the efficacy of Pomalidomide-based PROTACs, with a conceptual focus on molecules structured similarly to Pomalidomide-NH-PEG6-amide-C2-CPI-1612. The information provided is based on established principles in PROTAC development, as specific experimental data for "CPI-1612" is not widely available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the linker in a PROTAC like this compound?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the target protein binder (in this conceptual case, CPI-1612) to the E3 ligase binder (Pomalidomide). Its primary role is to bridge these two proteins, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The formation of this complex is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, composition, and attachment points significantly influence the efficacy of the PROTAC.
Q2: How does linker length, specifically the PEG6 component, impact PROTAC efficacy?
A2: Linker length is a critical determinant of a PROTAC's ability to induce target degradation.
-
Optimal Length: An optimal linker length allows for the proper orientation and interaction between the target protein and the E3 ligase, promoting a stable and productive ternary complex.
-
Too Short: A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively, thus failing to form a stable ternary complex.
-
Too Long: An overly long linker might lead to the formation of non-productive binary complexes or unstable ternary complexes, which can reduce degradation efficiency. It can also increase the molecule's flexibility to a point where a stable conformation for the ternary complex is not easily achieved.
The PEG6 component specifically provides a certain degree of flexibility and hydrophilicity, which can improve solubility and cell permeability. However, the overall length must be optimized for a specific target and E3 ligase pair.
Q3: What is the "hook effect" and how does it relate to PROTAC optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein and PROTAC-E3 Ligase) rather than the desired ternary complex. This excess of binary complexes effectively competes with and prevents the formation of the productive ternary complex required for degradation. Optimizing the PROTAC's concentration and its intrinsic ability to form a stable ternary complex, which is influenced by linker design, is key to mitigating the hook effect.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| No target degradation observed at any concentration. | 1. Ineffective Ternary Complex Formation: The linker length may be suboptimal (too short or too long), leading to steric clash or inability to form a stable complex. 2. Low Cell Permeability: The overall physicochemical properties of the PROTAC may prevent it from reaching its intracellular target. 3. Instability: The PROTAC molecule may be unstable in the experimental conditions. | 1. Synthesize a Linker Library: Test analogues with varying linker lengths (e.g., PEG2, PEG4, PEG8) to identify the optimal length for ternary complex formation. 2. Assess Permeability: Perform a cellular uptake assay to determine if the PROTAC is entering the cells. 3. Check Stability: Analyze the stability of the PROTAC in cell media and lysate using techniques like LC-MS. |
| High DC50 value (low potency). | 1. Poor Ternary Complex Stability: The linker may not provide the ideal vector and distance for strong protein-protein interactions within the ternary complex. 2. Suboptimal Linker Composition: The linker's chemical nature (e.g., hydrophobicity, rigidity) might negatively impact binding or solubility. | 1. Modify Linker Rigidity: Introduce rigid elements (e.g., piperazine, phenyl rings) or more flexible components to fine-tune the conformational presentation. 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. A positive cooperativity indicates a stable complex. |
| Significant "hook effect" observed at higher concentrations. | High Propensity for Binary Complex Formation: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, preventing the formation of the ternary bridge. | 1. Lower Concentration Range: Perform dose-response experiments at lower concentrations to identify the optimal degradation window. 2. Re-evaluate Linker Design: A different linker might promote a more stable ternary complex, which can sometimes help to reduce the hook effect by favoring the tripartite assembly over binary complexes. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line expressing the target of CPI-1612) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the Pomalidomide-NH-PEGx-amide-C2-CPI-1612 analogues (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Calculate DC50 (concentration for 50% degradation) values.
Protocol 2: Ternary Complex Formation Assay (Cellular Thermal Shift Assay - CETSA)
-
Treatment: Treat intact cells with the PROTAC at a concentration known to be effective for degradation.
-
Heating: Heat the cell suspensions at a range of temperatures. The formation of a stable ternary complex can increase the thermal stability of the target protein.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift to higher temperature stability in the presence of the PROTAC suggests ternary complex formation.
Visualizations
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Caption: Workflow for optimizing PROTAC linker length.
Caption: A logical guide for troubleshooting failed degradation experiments.
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 degradation kinetics analysis
Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a PROTAC® degrader targeting the histone acetyltransferases (HATs) CBP and EP300. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). The molecule consists of three components:
-
CPI-1612: A potent inhibitor that binds to the target proteins CBP/EP300.[1][2][3][4][5]
-
Pomalidomide: A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]
-
PEG6 Linker: A polyethylene glycol-based linker that connects the two ligands.
By simultaneously binding to both CBP/EP300 and CRBN, the PROTAC forms a ternary complex, which leads to the ubiquitination of CBP/EP300 and its subsequent degradation by the proteasome.[8]
Q2: What are the expected kinetic parameters for this degrader?
The degradation kinetics of a PROTAC can be cell-line dependent. For this compound, the following values have been reported and can be used as a benchmark.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | LP-1 (Multiple Myeloma) | 1.2 µM | The concentration required to induce 50% degradation of the target protein after a defined treatment period.[9] |
| Dₘₐₓ | Cell-type dependent | >90% (Typical) | The maximum percentage of protein degradation achievable with the PROTAC. |
| Time to Dₘₐₓ | Cell-type dependent | 6-24 hours (Typical) | The time required to reach the maximal degradation effect.[10] |
Q3: What are potential off-target effects associated with this degrader?
Pomalidomide-based PROTACs can sometimes induce the degradation of endogenous zinc-finger (ZF) proteins that are natural substrates of the CRBN E3 ligase, such as IKZF1 and IKZF3.[6][11][12] It is crucial to perform whole-proteome analysis (proteomics) to identify any unintended protein degradation and confirm the selectivity of the degrader for CBP/EP300.[13]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: No or weak degradation of CBP/EP300 is observed.
If you are not observing the expected degradation of CBP/EP300, follow this troubleshooting workflow.
Possible Causes & Solutions:
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of CRBN. Solution: Verify CRBN expression by Western Blot. If expression is low or absent, switch to a different cell line known to express CRBN (e.g., MM1.S, HEK293).[14]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[15] Solution: Confirm target engagement within the cell using techniques like NanoBRET or CETSA.[15]
-
Inefficient Ternary Complex Formation: The geometry or stability of the ternary complex may be suboptimal in your specific cellular context. Solution: Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation in vitro.[15][16]
-
Lack of Ubiquitination: A non-productive ternary complex may form that does not position the target correctly for ubiquitination. Solution: Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin.[8][15]
Issue 2: The "Hook Effect" is observed.
The hook effect is a common phenomenon with PROTACs where an increase in concentration beyond an optimal point leads to a decrease in protein degradation.[14][15]
Possible Causes & Solutions:
-
Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[15]
-
Solution 1: Adjust Concentration Range: Perform a wide dose-response experiment (e.g., from 1 nM to 50 µM) to identify the optimal concentration range and fully characterize the bell-shaped curve.
-
Solution 2: Reduce Treatment Concentration: Once the optimal range is identified, use concentrations at or below the peak of the degradation curve for subsequent experiments.
Experimental Protocols
Protocol 1: Western Blot for CBP/EP300 Degradation
This protocol provides a semi-quantitative method to assess the reduction in CBP/EP300 protein levels following treatment.
-
Cell Culture & Treatment: Seed cells (e.g., LP-1, MM1.S) in 6-well plates to achieve 70-80% confluency. Treat with a dose-response of this compound (e.g., 0.01 µM to 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CBP or EP300 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Repeat the blotting process for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of degradation relative to the vehicle control.[17]
Protocol 2: Kinetic Degradation Analysis using HiBiT Assay
This protocol allows for real-time, quantitative monitoring of protein degradation in live cells. This requires cells where the endogenous target (CBP or EP300) is tagged with a HiBiT peptide using CRISPR/Cas9 gene editing.
-
Cell Seeding: Plate the CRISPR-edited HiBiT-CBP/EP300 cells in a white, opaque 96-well plate at a predetermined density and allow them to attach overnight.[18]
-
Treatment: Prepare a serial dilution of the PROTAC degrader. Add the compound to the cells.
-
Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein subunit and substrate. This reagent lyses the cells and allows the LgBiT to bind to any available HiBiT-tagged protein, producing a luminescent signal.
-
Measurement: Place the plate in a luminometer and measure the signal at various time points (e.g., every 30 minutes for 24 hours). A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.
-
Data Analysis: Plot the luminescence signal against time for each concentration. From these curves, you can calculate key kinetic parameters such as the degradation rate constant, DC₅₀, and Dₘₐₓ.[8][18]
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
Preventing lysosomal degradation of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers and drug development professionals encountering potential lysosomal degradation of the bifunctional molecule Pomalidomide-NH-PEG6-amide-C2-CPI-1612.
Troubleshooting Guide: Investigating and Preventing Lysosomal Degradation
Researchers may observe lower-than-expected efficacy or rapid clearance of the molecule, suspecting lysosomal degradation as a potential cause. This guide provides a systematic approach to diagnose and mitigate this issue.
Question: My experiment with this compound shows a reduced effect over time. How can I determine if lysosomal degradation is the cause?
Answer:
To investigate if the compound is being degraded via the lysosomal pathway, you can perform a co-treatment experiment with lysosomal function inhibitors. These agents interfere with lysosomal acidification or enzymatic activity, thereby slowing the degradation of molecules processed through this pathway. An enhanced or prolonged effect of your compound in the presence of these inhibitors would suggest that it is indeed susceptible to lysosomal degradation.
Experimental Protocol: Assessing Compound Stability with Lysosomal Inhibitors
This protocol details how to test the hypothesis that this compound is being degraded in lysosomes.
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with a lysosomal inhibitor for 1-2 hours before adding your compound. This allows the inhibitor to accumulate in the lysosomes and exert its effect.
-
Compound Treatment: Add this compound to the media at your desired experimental concentration. Include control groups as described in the table below.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Endpoint Analysis: Harvest the cells and perform your downstream analysis. This could be a cell viability assay, a western blot for a target protein of CPI-1612 (e.g., phosphorylated histone H3), or a functional assay relevant to your research.
Table 1: Experimental Groups for Lysosomal Degradation Assay
| Group | Treatment | Purpose |
| 1 | Vehicle Control (e.g., DMSO) | Baseline for cell health and target expression. |
| 2 | This compound only | To measure the standard effect of the compound. |
| 3 | Lysosomal Inhibitor only | To assess the effect of the inhibitor alone on the cells. |
| 4 | Lysosomal Inhibitor + this compound | To determine if inhibiting lysosomal function enhances or restores the compound's effect. |
Table 2: Common Lysosomal Inhibitors and Recommended Starting Concentrations
| Inhibitor | Mechanism of Action | Starting Concentration | Notes |
| Chloroquine | A lysosomotropic agent that increases lysosomal pH, inhibiting the activity of acid-dependent hydrolases.[1][2] | 10-50 µM | Can have off-target effects; always include an inhibitor-only control. |
| Bafilomycin A1 | A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome.[3][4] | 50-200 nM | Highly potent; use at low nanomolar concentrations. |
| Leupeptin / E64d | Cysteine protease inhibitors that block the activity of certain lysosomal cathepsins. | 10-100 µM | More specific for certain enzymatic activities within the lysosome. |
Interpreting the Results:
If the therapeutic effect of this compound is significantly increased or prolonged in Group 4 compared to Group 2, it strongly suggests that the compound is being cleared through lysosomal degradation.
Figure 1. Workflow for testing compound stability with lysosomal inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound?
A1: This is a chimeric molecule with distinct components.
-
Pomalidomide: This immunomodulatory drug (IMiD) functions as a molecular glue. It binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins like Ikaros and Aiolos.[5][6][7][8][9] Pomalidomide itself is not primarily known to be a substrate for lysosomal degradation.
-
CPI-1612: As a small molecule inhibitor of the EP300/CBP histone acetyltransferases, its degradation pathway is not extensively characterized in public literature but would typically be metabolized by cytochrome P450 enzymes in the liver.[10][11][12][13][14]
-
The Entire Chimera: Due to its larger size, the entire molecule, if taken up by cells through endocytosis, could be trafficked to the lysosome for degradation.[15] The PEG6 linker is designed to improve stability and may offer some protection against this.[16][17][18][19]
Q2: How does the PEG6 linker affect the potential for lysosomal degradation?
A2: Polyethylene glycol (PEG) linkers, or PEGylation, are widely used to improve the pharmacological properties of therapeutic molecules. The PEG6 linker in your compound can:
-
Increase Hydrodynamic Size: This can reduce renal clearance and prolong circulation time.[18]
-
Create a Hydration Shell: This shell can mask the molecule from uptake by the mononuclear phagocyte system and protect it from enzymatic degradation.[17][19]
-
Reduce Cellular Uptake: The "stealth" properties conferred by PEG can decrease non-specific cellular uptake, which could indirectly reduce the amount of the compound that enters the endo-lysosomal pathway.[18][20]
However, if a specific uptake mechanism exists for the chimera, it could still be directed to lysosomes.
Q3: If lysosomal degradation is confirmed, what are my options besides using inhibitors in my experiment?
A3: If lysosomal degradation is limiting the efficacy of your compound, and the use of inhibitors is not feasible for your application (e.g., in vivo studies), you may need to consider chemical modifications to the molecule. Strategies could include:
-
Altering the Linker: Changing the length or composition of the PEG linker could alter the molecule's uptake and trafficking properties.
-
Adding Lysosome-Escape Moieties: Incorporating chemical groups that promote endosomal escape could allow the molecule to reach the cytoplasm before the endosome fuses with the lysosome.
-
Modifying the Targeting Moiety: If one part of the chimera is responsible for receptor-mediated endocytosis, modifying it could change the uptake pathway.
Q4: What signaling pathways are involved in lysosomal degradation?
A4: Lysosomal degradation is the endpoint of two major pathways:
-
Endocytosis: Extracellular materials, including drugs and therapeutic molecules, are brought into the cell in vesicles called endosomes. These early endosomes mature into late endosomes, which then fuse with lysosomes to degrade their contents.[15]
-
Autophagy: This is a cellular recycling process where damaged organelles and cytosolic components are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded.[15]
Your compound is most likely to enter the lysosomal pathway via endocytosis if it is taken up from the extracellular environment.
Figure 2. Endocytic pathway leading to lysosomal degradation and points of inhibition.
References
- 1. Targeting the lysosome for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Targeting lysosomal degradation induces p53-dependent cell death and prevents cancer in mouse models of lymphomagenesis [jci.org]
- 3. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 quality control and purity assessment
Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this CBP/EP300 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) via its pomalidomide moiety and the target proteins CBP/EP300 via its CPI-1612 moiety. These two components are connected by a polyethylene glycol (PEG) linker. The formation of a ternary complex between CBP/EP300, the PROTAC, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of CBP/EP300.[1][2]
Q2: What are the critical quality control parameters for this PROTAC?
A2: The critical quality control parameters include purity, identity, solubility, and stability. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Solubility and stability in relevant solvents and buffers are crucial for consistent experimental results.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the common challenges when working with PEGylated PROTACs?
A4: PEGylated PROTACs can present challenges related to solubility, cell permeability, and metabolic stability.[3][][5] The PEG linker, while often improving aqueous solubility, can also increase the molecular weight and flexibility, potentially impacting membrane permeability and the stability of the ternary complex.[][5][6] The ether linkages in the PEG chain may also be susceptible to metabolic degradation.[3]
Troubleshooting Guide
Issue 1: Inconsistent or Lower than Expected Activity in Cellular Assays
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Solubility/Aggregation | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before further dilution. Visually inspect for precipitates. Perform a solubility test in your final assay medium. | A clear solution with no visible particles. Consistent dose-response in cellular assays. |
| Compound Degradation | Verify the stability of the PROTAC in your cell culture medium over the time course of your experiment. Use freshly prepared solutions. Minimize exposure to light and elevated temperatures. | Consistent compound concentration throughout the experiment, leading to reproducible results. |
| Low Cell Permeability | Assess cell permeability using methods like the Chloroalkane Penetration Assay (CAPA) or Parallel Artificial Membrane Permeability Assay (PAMPA).[7] If permeability is low, consider optimizing treatment conditions (e.g., incubation time). | Increased intracellular concentration of the PROTAC, leading to enhanced target degradation. |
| Issues with Ternary Complex Formation | Confirm target and E3 ligase expression in your cell line. Investigate ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) or Cellular Thermal Shift Assay (CETSA).[8][9] | Detection of the ternary complex (CBP/EP300 : PROTAC : CRBN), confirming the initial step of the degradation pathway. |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Recommended Action | Expected Outcome |
| Synthetic Impurities | Review the synthesis and purification records. If possible, re-purify the compound using an appropriate chromatographic method. | A single, sharp peak in the chromatogram corresponding to the desired product. |
| Degradation Products | Analyze the sample promptly after preparation. Investigate potential degradation pathways (e.g., hydrolysis of amides, oxidation of the PEG linker). Store the compound under recommended conditions. | Minimal to no degradation peaks, ensuring the integrity of the compound. |
| In-source Fragmentation (LC-MS) | Optimize MS parameters, such as ion source temperature and ionizing energy, to minimize fragmentation.[10] | A clear molecular ion peak corresponding to the expected mass of the PROTAC. |
| Chiral Isomers | Due to multiple chiral centers, peak splitting may occur.[10] Optimize the HPLC method (e.g., column, mobile phase, temperature) to achieve better separation or a single symmetrical peak. | A well-defined chromatographic profile for accurate quantification. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the PROTAC in DMSO. Dilute to 10-50 µg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak.
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 2000.
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of this compound.
-
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The obtained spectra should be consistent with the chemical structure of this compound. The presence of characteristic peaks for the pomalidomide, PEG linker, and CPI-1612 moieties confirms the identity of the compound.[]
Visualizations
Caption: Experimental workflow for quality control and assessment.
Caption: PROTAC-mediated degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to CBP/EP300 Degradation: Validating Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), a PROTAC (Proteolysis Targeting Chimera) designed to degrade the transcriptional co-activators CBP (CREB-binding protein) and EP300 (E1A binding protein p300), against other notable CBP/EP300 degraders.[1][2][3] This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CBP/EP300 Degradation
CBP and EP300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression by acetylating histone and non-histone proteins.[4][5][6] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][7] Targeted protein degradation using PROTACs offers a novel therapeutic modality to eliminate these proteins rather than just inhibiting their enzymatic activity.[8][9]
This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) via its pomalidomide moiety to induce the ubiquitination and subsequent proteasomal degradation of CBP and EP300, which are targeted by the HAT inhibitor CPI-1612.[1][2]
Performance Comparison of CBP/EP300 Degraders
The following table summarizes the degradation performance of this compound and other key CBP/EP300 degraders.
| Degrader | Target(s) | Ligand for Target | E3 Ligase Recruiter | DC50 | Dmax | Cell Line | Time | Reference |
| This compound (dCE-1) | CBP/EP300 | CPI-1612 (HAT inhibitor) | Pomalidomide (CRBN) | 1.2 µM | Not Reported | LP1 (Multiple Myeloma) | Not Reported | [1][2] |
| dCE-2 | CBP/EP300 | 3-methyl-cinnoline derivative (BRD inhibitor) | Thalidomide (CRBN) | 40 nM | >85% | LP1 (Multiple Myeloma) | 16 hours | [8][9][10] |
| dCBP-1 | p300/CBP | GNE-781 (BRD inhibitor) | Thalidomide (CRBN) | Near-complete degradation at 10-1000 nM | Near-complete | MM1S (Multiple Myeloma) | 1-6 hours | [11][12][13] |
| JQAD1 | EP300 (selective) | A-485 (HAT inhibitor) | Thalidomide (CRBN) | ≤ 31.6 nM | Not Reported | Neuroblastoma cell lines | 16-24 hours | [14][15][16] |
Experimental Protocols
Western Blotting for CBP/EP300 Degradation
This protocol is a standard method to quantify the reduction in CBP and EP300 protein levels following treatment with a degrader.
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for the specified time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[17][18]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel (e.g., 8% acrylamide for large proteins like CBP/EP300).[17]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP and EP300 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) should also be used.[9]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of the target protein.
a. Immunoprecipitation:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[8][9]
-
Lyse the cells as described in the Western blotting protocol.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody specific to the target protein (CBP or EP300) overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in sample buffer.
b. Immunoblotting:
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with a primary antibody that recognizes ubiquitin or polyubiquitin chains.
-
A high-molecular-weight smear will indicate the presence of ubiquitinated target protein.[19]
Visualizations
Signaling Pathway of CBP/EP300-mediated Transcription
Caption: CBP/EP300 signaling pathway in transcriptional activation.
Experimental Workflow for Validating CBP/EP300 Degradation
Caption: Workflow for validating CBP/EP300 degradation and mechanism.
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of PROTAC-mediated degradation of CBP/EP300.
References
- 1. PROTAC dCE-1 | CBP/EP300 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. bio-techne.com [bio-techne.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
Navigating the Landscape of Enzalutamide Resistance: A Comparative Guide to Emerging Therapies, Featuring the Hypothesized EP300/CBP Degrader Pomalidomide-NH-PEG6-amide-C2-CPI-1612
For Researchers, Scientists, and Drug Development Professionals
The development of enzalutamide marked a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the eventual emergence of resistance presents a formidable clinical challenge, necessitating the exploration of novel therapeutic strategies.[1][2] This guide provides a comparative overview of current and emerging treatments for enzalutamide-resistant prostate cancer, with a special focus on the potential of targeted protein degradation. We introduce a hypothetical agent, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 , conceived as a proteolysis-targeting chimera (PROTAC) designed to degrade the transcriptional co-activators EP300 and CBP, key players in androgen receptor signaling and prostate cancer progression.
The Challenge of Enzalutamide Resistance
Enzalutamide resistance is a multifaceted phenomenon driven by both androgen receptor (AR)-dependent and AR-independent mechanisms.[3] These include the expression of constitutively active AR splice variants (like AR-V7), AR gene amplification, mutations in the AR ligand-binding domain, and the activation of bypass signaling pathways such as the glucocorticoid receptor (GR) and PI3K/Akt pathways.[4][5][6] Another critical mechanism is lineage plasticity, where cancer cells transition to an AR-independent state, sometimes with neuroendocrine features.[4][6]
dot
References
- 1. Enzalutamide-resistant castration-resistant prostate cancer: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ku.edu [journals.ku.edu]
- 6. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pomalidomide-NH-PEG6-amide-C2-CPI-1612: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel CBP/EP300 Degrader
This guide provides a comparative analysis of the in vivo efficacy of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the transcriptional coactivators CBP and EP300. Due to the limited availability of published in vivo data for this specific PROTAC, this guide will focus on the reported activity of its components and compare its potential with other recently developed CBP/EP300 degraders.
Executive Summary
This compound, also known as dCE-1, is a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) via its pomalidomide ligand to induce the degradation of CBP and EP300, which are targeted by the histone acetyltransferase (HAT) inhibitor CPI-1612. While in vitro studies have demonstrated its ability to degrade these targets, comprehensive in vivo efficacy data is not yet publicly available. This guide will leverage the known in vivo performance of its bioactive components and benchmark it against other CBP/EP300-targeting PROTACs that have demonstrated significant anti-tumor activity in preclinical models.
Data Presentation: Comparative Efficacy of CBP/EP300 Degraders and Inhibitors
The following tables summarize the available quantitative data for this compound and its key components, alongside comparable data for alternative CBP/EP300-targeting degraders.
Table 1: In Vitro and In Vivo Performance of this compound and its Components
| Compound | Target | Assay Type | Cell Line/Animal Model | Key Findings |
| This compound (dCE-1) | CBP/EP300 | In Vitro Degradation | LP1 (Human Myeloma) | DC50 = 1.3 µM |
| CPI-1612 (HAT Inhibitor Component) | EP300/CBP | In Vivo Efficacy | JEKO-1 Mantle Cell Lymphoma Xenograft | 67% Tumor Growth Inhibition (TGI) at 0.5 mg/kg (Oral, BID) |
| Pomalidomide (CRBN Ligand Component) | Cereblon | N/A (E3 Ligase Ligand) | N/A | Facilitates recruitment of target proteins for degradation. |
Table 2: In Vivo Efficacy of Alternative CBP/EP300 PROTAC Degraders
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| XYD190 | MV4;11 Xenograft | MV4;11 (AML) | Not Specified | 88% | [1][2] |
| XYD198 | MV4;11 Xenograft | MV4;11 (AML) | Not Specified | 93% | [1][2] |
| JET-209 | Xenograft Models | Acute Leukemia Cell Lines | Not Specified | Effective tumor growth inhibition | [3] |
| dCBP-1 | Mouse Xenograft Model | Castration-Resistant Prostate Cancer | Not Specified | Tumor regression | [4] |
| Compound 1 (p300-selective) | H1703 Xenograft | H1703 (NSCLC) | Oral | Dose-dependent tumor degradation | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the assessment of in vivo efficacy for PROTACs like this compound.
General In Vivo Xenograft Efficacy Study Protocol
This protocol provides a representative framework for evaluating the anti-tumor activity of a CBP/EP300 degrader in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line:
-
Animal: Immunodeficient mice (e.g., NOD-SCID, BALB/c nude), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[5]
-
Cell Line: A human cancer cell line relevant to the therapeutic target, such as a multiple myeloma line (e.g., MM.1S, RPMI-8226) or another line sensitive to CBP/EP300 inhibition, is selected.[6][7]
2. Tumor Implantation:
-
Cancer cells are cultured and harvested during their exponential growth phase.
-
A suspension of 1-5 million cells in a mixture of serum-free media and Matrigel (to support initial tumor growth) is injected subcutaneously into the flank of each mouse.[8]
3. Tumor Growth Monitoring and Randomization:
-
Tumor dimensions (length and width) are measured with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[5]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[8]
4. Dosing and Administration:
-
Formulation: The PROTAC is formulated in a vehicle suitable for the chosen route of administration. A common oral formulation might consist of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline may be used.[8]
-
Administration: The PROTAC solution is administered to the treatment group at a specified dose and schedule (e.g., once or twice daily via oral gavage or i.p. injection). The control group receives the vehicle only.[9]
5. Efficacy and Tolerability Monitoring:
-
Tumor volume and animal body weight are monitored 2-3 times per week. Significant body weight loss (>15-20%) can be an indicator of toxicity.[8]
-
The study continues for a predefined period or until tumors in the control group reach a maximum allowable size.
6. Endpoint Analysis:
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100% .[10]
-
Tumor samples can be further analyzed for target protein degradation (e.g., via Western blot or immunohistochemistry) and other pharmacodynamic markers.[5]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: A typical workflow for a preclinical xenograft study.
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models as a Translational Platform for the Development of New Therapeutic Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sklslabs.com [sklslabs.com]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 versus BET Bromodomain Inhibitors in Cancer Research
In the landscape of epigenetic cancer therapies, two prominent classes of molecules are drawing significant attention: targeted protein degraders and small molecule inhibitors. This guide provides a detailed comparison of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a CBP/EP300-targeting degrader, and the broader class of BET bromodomain inhibitors, offering researchers a comprehensive overview of their mechanisms, performance, and experimental validation.
Executive Summary
This compound is a heterobifunctional degrader that induces the degradation of the transcriptional coactivators CBP and EP300. In contrast, BET bromodomain inhibitors are small molecules that competitively inhibit the function of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). While both approaches ultimately impact gene transcription to exert their anti-cancer effects, they do so through distinct mechanisms—protein degradation versus protein inhibition. This fundamental difference has significant implications for their potency, selectivity, and potential for therapeutic development.
Mechanism of Action
This compound: A PROTAC Approach
This compound is a Proteolysis Targeting Chimera (PROTAC). It is composed of three key components:
-
A CRBN Ligand (Pomalidomide): This moiety hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
A HAT Inhibitor (CPI-1612): This part of the molecule binds to the histone acetyltransferase (HAT) domain of the target proteins, CBP and EP300.[1][2]
-
A PEG6 Linker: This flexible linker connects the two ends, facilitating the formation of a ternary complex between CRBN, CBP/EP300, and the degrader molecule.
Once this ternary complex is formed, CRBN polyubiquitinates CBP/EP300, marking them for degradation by the proteasome. This leads to the complete removal of the target proteins from the cell.
BET Bromodomain Inhibitors: Competitive Inhibition
BET proteins are "readers" of the epigenetic code. They use their bromodomains to bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[3] BET inhibitors, such as the well-studied JQ1 and OTX015, are designed to mimic acetylated lysine.[3][4] They competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[4] This prevents the recruitment of transcriptional regulators and leads to the downregulation of key oncogenes, most notably MYC.[4][5]
Performance Data: A Comparative Analysis
The efficacy of these compounds is typically assessed by their ability to inhibit cell proliferation (IC50) or induce protein degradation (DC50). Below is a summary of available data for this compound and representative BET inhibitors across various cancer cell lines.
| Compound Class | Compound | Cell Line | Cancer Type | IC50/DC50 (µM) | Reference |
| CBP/EP300 Degrader | This compound | LP1 | Multiple Myeloma | DC50: 1.2 | [1] |
| MM1S | Multiple Myeloma | GI50: 0.035 | [6] | ||
| BET Inhibitor | JQ1 | NMC797 | NUT Midline Carcinoma | IC50: 0.069 | [7] |
| MV4;11 | Acute Myeloid Leukemia | IC50: 0.072 | [7] | ||
| Kasumi-1 | Acute Myeloid Leukemia | - | [8] | ||
| SKNO-1 | Acute Myeloid Leukemia | - | [8] | ||
| OTX-015 | Various | Various | - | [9][10] | |
| I-BET762 | Various Prostate Cancer Lines | Prostate Cancer | - | [5] | |
| dBET-1 (Degrader) | LNCaP | Prostate Cancer | IC50: 0.003 | [11] | |
| dBET-2 (Degrader) | LNCaP | Prostate Cancer | IC50: 0.002 | [11] |
Note: IC50 measures the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth), while DC50 is the concentration required to degrade 50% of the target protein. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare these compounds.
Cell Viability Assays (e.g., MTT, Alamar Blue, ATPlite)
Objective: To determine the effect of the compounds on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or a BET inhibitor) for a specified period (typically 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.
-
Alamar Blue Assay: Alamar Blue reagent is added, and the fluorescence is measured. The intensity of the fluorescence is proportional to the number of viable cells.[8]
-
ATPlite Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.[7]
-
-
Data Analysis: The results are used to calculate the IC50 value.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of target proteins (CBP/EP300 or BET proteins).
Methodology:
-
Cell Treatment: Cells are treated with the degrader or inhibitor for various time points and concentrations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-CBP, anti-EP300, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the extent of degradation.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BET proteins on chromatin at specific gene loci.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a BET protein (e.g., anti-BRD4). The antibody-protein-DNA complexes are then pulled down using magnetic beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter or enhancer regions of target genes (e.g., MYC).
-
Analysis: The amount of amplified DNA reflects the occupancy of the BET protein at that specific genomic location.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Drug Sensitivity of Cancer Cell Lines to BET Inhibitor OTX015 Using Machine Learning Approaches | Sciety [sciety.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
Selectivity Profiling of Pomalidomide-NH-PEG6-amide-C2-CPI-1612: A Comparative Guide
This guide provides a comprehensive overview of the selectivity profiling of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a proteolysis-targeting chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document is intended for researchers, scientists, and drug development professionals interested in the characterization of this CBP/EP300 degrader.
This compound, also referred to as dCE-1, is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the vicinity of CBP and EP300, leading to their ubiquitination and subsequent degradation by the proteasome. The molecule consists of three key components: the CRBN ligand pomalidomide, a flexible PEG6 linker, and the potent CBP/EP300 histone acetyltransferase (HAT) inhibitor CPI-1612.
Comparative Performance and Selectivity
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. For this compound, selectivity needs to be assessed at multiple levels: on-target degradation potency, differentiation between the highly homologous CBP and EP300 paralogs, and potential degradation of other cellular proteins (off-targets).
On-Target Degradation
This compound has been shown to induce the degradation of CBP/EP300 in multiple myeloma cells. The reported half-maximal degradation concentration (DC50) provides a quantitative measure of its on-target potency.
Table 1: On-Target Degradation Potency of this compound (dCE-1)
| Compound | Target | Cell Line | DC50 (µM) | Citation |
| This compound (dCE-1) | CBP/EP300 | LP1 | 1.3 | [1] |
Selectivity Profile of Components
The selectivity of the constituent molecules of the PROTAC can provide insights into its potential off-target activities.
CPI-1612 (CBP/EP300 Inhibitor)
CPI-1612 is a highly potent and selective inhibitor of the HAT activity of CBP and EP300. However, like many small molecules, it can exhibit off-target effects at higher concentrations.
Table 2: In Vitro Potency and Selectivity of CPI-1612
| Target/Assay | IC50 | Citation |
| EP300 (full length) | <0.5 nM | [2] |
| CBP (full length) | 2.9 nM | [2] |
| hERG binding | 10.4 µM | [2] |
| CYP2C8 | 1.9 µM | [2] |
| CYP2C19 | 2.7 µM | [2] |
Pomalidomide (CRBN Ligand)
Pomalidomide is a well-characterized immunomodulatory drug that binds to CRBN. Its use in PROTACs can lead to the degradation of known off-target proteins, primarily zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). This is a known class effect of pomalidomide-based PROTACs and should be experimentally verified for any new construct.[3][4]
Comparison with Other CBP/EP300 Degraders
The development of selective CBP or EP300 degraders is an active area of research. Achieving selectivity between these two highly similar proteins is a significant challenge. The performance of this compound should be benchmarked against other published degraders to understand its relative potency and selectivity. For instance, the degrader dCE-2, which also targets CBP/EP300, has shown a degree of selectivity for CBP over EP300 in certain cell lines.[5] A comprehensive selectivity profile for dCE-1 would require similar comparative studies.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, inducing the formation of a ternary complex between CBP/EP300 and the CRL4-CRBN E3 ubiquitin ligase, leading to target protein degradation.
Caption: Mechanism of action for this compound.
Experimental Protocols
To fully characterize the selectivity profile of this compound, a series of well-defined experiments are necessary.
Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of CBP and EP300 degradation upon treatment with the PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LP1, MM1S) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide identification of off-target degradation events.
Caption: Workflow for global proteomics-based off-target analysis.
Methodology:
-
Sample Preparation: Treat cells with this compound and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.
-
Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Peptide Labeling: Label the peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins across all samples.
-
Hit Identification: Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets and require further validation by orthogonal methods like Western blotting.
Cereblon Binding Assay (Fluorescence Polarization)
This assay confirms the engagement of the pomalidomide moiety with its target E3 ligase, Cereblon.
Methodology:
-
Assay Principle: This is a competitive binding assay where the PROTAC competes with a fluorescently labeled tracer (e.g., fluorescently tagged pomalidomide) for binding to purified recombinant CRBN.
-
Procedure: Incubate a fixed concentration of purified CRBN and the fluorescent tracer with increasing concentrations of this compound.
-
Measurement: Measure the fluorescence polarization (FP) of the samples. Binding of the large CRBN protein to the small fluorescent tracer results in a high FP signal. Displacement of the tracer by the PROTAC leads to a decrease in the FP signal.
-
Data Analysis: Plot the change in FP against the PROTAC concentration to determine the binding affinity (IC50 or Ki).
EP300/CBP Histone Acetyltransferase (HAT) Assay
This enzymatic assay can be used to confirm that the CPI-1612 warhead retains its inhibitory activity within the PROTAC construct.
Methodology:
-
Assay Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate by purified recombinant EP300 or CBP.
-
Procedure: Perform the enzymatic reaction in the presence of varying concentrations of this compound.
-
Detection: The level of histone acetylation can be quantified using various methods, such as a colorimetric or fluorescent assay that detects the free Coenzyme A produced, or by using an antibody that specifically recognizes the acetylated histone peptide in an ELISA or TR-FRET format.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of HAT activity against the concentration of the PROTAC.
Conclusion
This compound is a potent degrader of CBP/EP300. A thorough understanding of its selectivity profile is essential for its further development and application. This guide provides a framework for the comparative analysis of this PROTAC and detailed protocols for the key experiments required to elucidate its on- and off-target effects. The provided experimental workflows and signaling pathway diagrams offer a clear visual representation of the necessary steps and underlying biological mechanisms. Further studies, particularly global proteomics analysis, are crucial to fully characterize the selectivity of this molecule and its potential as a chemical probe or therapeutic agent.
References
A Comparative Guide to CBP/EP300 Degraders: Pomalidomide-based PROTAC vs. Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300), has emerged as a promising therapeutic strategy in oncology. These proteins are critical regulators of gene expression, and their dysregulation is implicated in various cancers. This guide provides an objective comparison between two distinct classes of CBP/EP300 degraders: the Proteolysis Targeting Chimera (PROTAC) Pomalidomide-NH-PEG6-amide-C2-CPI-1612 and recently developed molecular glues.
At a Glance: Head-to-Head Comparison
| Feature | This compound (PROTAC) | Molecular Glues (e.g., Compound A8) |
| Mechanism of Action | Heterobifunctional molecule that recruits the E3 ligase Cereblon (CRBN) to CBP/EP300, leading to their ubiquitination and proteasomal degradation.[1] | Monovalent small molecules that induce a novel protein-protein interaction between CBP/EP300 and an E3 ligase (e.g., RNF126 for compound A8), leading to degradation.[2] |
| Components | Composed of a ligand for CBP/EP300 (CPI-1612), a linker (NH-PEG6-amide-C2), and an E3 ligase ligand (Pomalidomide).[1] | Single small molecule that acts as a "glue" between the target and the E3 ligase.[2] |
| Reported Potency | DC50 of 1.2 µM in LP1 multiple myeloma cells.[1] | Compound A8 has DC50 values of 454 nM for CBP and 291 nM for EP300 (cell line not specified).[2] |
Quantitative Performance Data
The following tables summarize the available quantitative data for the degradation of CBP and EP300 by this compound and the molecular glue, compound A8. It is important to note that the experimental conditions, particularly the cell lines used, were different, which may impact a direct comparison of potency.
Table 1: Degradation Potency (DC50)
| Compound | Target | DC50 | Cell Line |
| This compound | CBP/EP300 | 1.2 µM | LP1 |
| Molecular Glue (Compound A8) | CBP | 454 nM | Not Specified |
| EP300 | 291 nM | Not Specified |
Mechanism of Action and Signaling Pathways
Both this compound and molecular glues induce the degradation of CBP/EP300 via the ubiquitin-proteasome system. However, they achieve this through distinct mechanisms.
This compound is a PROTAC that functions by bringing CBP/EP300 into proximity with the E3 ubiquitin ligase Cereblon (CRBN). The pomalidomide component of the PROTAC binds to CRBN, while the CPI-1612 moiety binds to the acetyl-lysine binding bromodomain of CBP/EP300. This induced proximity leads to the ubiquitination of CBP/EP300 and their subsequent degradation by the proteasome.
Molecular glues, in contrast, are smaller, monovalent compounds that induce a novel interaction surface between CBP/EP300 and an E3 ligase. For instance, compound A8 redirects the E3 ligase RNF126 to CBP/EP300, leading to their degradation.[2]
The degradation of CBP/EP300 has significant downstream consequences on cellular signaling. CBP/EP300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone proteins, particularly H3K27.[3][4] This acetylation is a key marker of active enhancers and promoters.[3][4] By degrading CBP/EP300, both PROTACs and molecular glues are expected to decrease global H3K27 acetylation, leading to the repression of key oncogenes such as MYC and interferon regulatory factor 4 (IRF4).
Experimental Protocols
Detailed experimental protocols for the characterization of these degraders are crucial for reproducibility and comparative analysis. Below are generalized workflows based on standard methodologies in the field.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in CBP/EP300 protein levels following treatment with the degraders.
Key Parameters to Specify:
-
Cell Line: e.g., LP1, MM1S
-
Treatment Duration: e.g., 24 hours
-
Antibodies: Specify catalog numbers and dilutions for anti-CBP, anti-EP300, and loading control antibodies.
-
Detection Reagent: e.g., Enhanced Chemiluminescence (ECL) substrate
Chromatin Immunoprecipitation (ChIP) for H3K27ac
This protocol is employed to assess the impact of CBP/EP300 degradation on the epigenetic mark H3K27ac at specific gene loci.
Key Parameters to Specify:
-
Antibody: Specify catalog number and amount of anti-H3K27ac antibody used per ChIP.
-
qPCR Primers: Provide sequences for primers targeting the promoter regions of genes of interest (e.g., MYC).
-
Sequencing Platform: If performing ChIP-seq, specify the platform and analysis pipeline.
Conclusion
Both this compound and molecular glues represent innovative and potent approaches for the targeted degradation of CBP/EP300. The PROTAC approach, exemplified by this compound, leverages a well-established E3 ligase, CRBN, and demonstrates efficacy in multiple myeloma cell lines.[1] Molecular glues, such as compound A8, offer the advantage of smaller molecular size, which may translate to better pharmacokinetic properties, and have shown potent degradation of CBP and EP300.[2]
The choice between these modalities may depend on the specific therapeutic context, including the desired E3 ligase engagement, selectivity profile, and drug-like properties. Further head-to-head studies in the same cellular systems are warranted to provide a more definitive comparison of their potency, selectivity, and downstream pharmacological effects. The experimental workflows provided herein offer a standardized framework for such comparative investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 and HDAC activities regulate H3K27 acetylation dynamics and zygotic genome activation in mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Pomalidomide vs. VHL-Based PROTACs for CBP/EP300 Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiter is a critical design parameter. This guide provides an objective, data-driven comparison of two prominent strategies for degrading the transcriptional coactivators CBP and EP300: Pomalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase, and PROTACs that utilize a von Hippel-Lindau (VHL) E3 ligase binder.
The paralogous proteins CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are crucial regulators of gene expression, making them compelling therapeutic targets in oncology and other diseases.[1][2][3] Both Pomalidomide, a derivative of thalidomide, and various VHL ligands have been successfully incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of these epigenetic regulators.[1][4][5] This guide will dissect the performance of these two approaches, presenting key experimental data, detailed protocols, and mechanistic diagrams to inform rational degrader design.
Quantitative Performance: A Tale of Two Ligases
The efficacy of a PROTAC is typically defined by its ability to induce potent and maximal degradation of the target protein, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the performance of representative Pomalidomide (CRBN-recruiting) and VHL-based PROTACs targeting CBP and/or EP300 from published studies.
| Degrader | E3 Ligase Recruiter | Target(s) | Cell Line | DC50 | Dmax | Time Point | Antiproliferative GI50/IC50 | Source |
| dCE-2 | Pomalidomide (CRBN) | CBP/EP300 | LP1 | 40 nM (CBP) | >85% (CBP) | 16 h | 1.5 µM | [1][2] |
| dCBP-1 | Thalidomide (CRBN) | CBP/EP300 | HAP1 | Not Reported | ~90% (CBP & p300) | 48 h | Not Reported | [6] |
| Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) | Pomalidomide (CRBN) | CBP/EP300 | LP1 | 1.2 µM | Not Reported | Not Reported | Not Reported | [7] |
| JET-209 | Not Specified (Implied CRBN) | CBP/p300 | RS4;11 | 0.05 nM (CBP), 0.2 nM (p300) | >95% | 4 h | Subnanomolar to low nanomolar | [8] |
| Compound 1 (p300-selective) | Not Specified (Implied VHL) | p300 > CBP | A549 | 3.2 nM | 90% | Not Reported | Not Reported | [9] |
| Compound 2 (p300-selective) | Not Specified (Implied VHL) | p300 > CBP | A549 | 1.2 nM | 87% | Not Reported | Not Reported | [9] |
| MC-1 | VHL | EP300 > CREBBP | Not Specified | Not Reported | ~80% (EP300), ~40% (CREBBP) | Not Reported | Not Reported | [3] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and measurement techniques across different studies.
Mechanistic Overview: Two Paths to Degradation
Both Pomalidomide and VHL-based PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). However, they achieve this by recruiting different E3 ubiquitin ligases.
A Pomalidomide-based PROTAC acts as a "molecular glue," inducing a novel interaction between its target protein (CBP/EP300) and the CRBN E3 ligase.[10][11] In contrast, a VHL-based PROTAC is a classic heterobifunctional molecule, with one end binding to CBP/EP300 and the other to VHL, thereby bringing the target and the E3 ligase into close proximity.[4][12] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanisms of CBP/EP300 degradation by CRBN and VHL-based PROTACs.
Experimental Protocols: A Guide to Comparative Analysis
To ensure a rigorous and unbiased comparison of different degraders, standardized experimental protocols are essential. Below are methodologies for key assays used to characterize and compare Pomalidomide and VHL-based PROTACs.
Protein Degradation Assays (Western Blot)
Objective: To quantify the reduction in CBP/EP300 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., LP1, MM1S, HAP1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[11]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the CBP/EP300 signal to the loading control.[11]
Cellular Viability/Proliferation Assay
Objective: To assess the functional consequence of CBP/EP300 degradation on cell growth.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the degrader, parent inhibitor, and relevant controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 3-5 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Global Proteomics (Mass Spectrometry)
Objective: To assess the selectivity of the degrader across the entire proteome.
Methodology:
-
Sample Preparation: Treat cells with the degrader or vehicle control at a specific concentration and time point. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[13]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.[13] This allows for an unbiased assessment of selectivity for CBP/EP300 over other proteins, including common off-targets like BRD4.[1][2]
Caption: Experimental workflow for comparing CBP/EP300 degraders.
Concluding Remarks
The choice between a Pomalidomide-based (CRBN) and a VHL-based PROTAC for CBP/EP300 degradation is multifaceted. While CRBN-recruiting PROTACs have demonstrated picomolar to nanomolar degradation potency, VHL-based degraders have shown promise in achieving selectivity for one paralog over the other (e.g., EP300 over CBP), which may offer a wider therapeutic window.[4][14] The cellular abundance and activity of the respective E3 ligases can also vary between different cell types, potentially influencing degrader efficacy.[15] Ultimately, the optimal choice will depend on the specific therapeutic context, desired selectivity profile, and the physicochemical properties of the final molecule. The experimental framework provided here offers a robust starting point for a thorough, head-to-head evaluation to guide the development of next-generation CBP/EP300-targeting therapeutics.
References
- 1. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Paralogue-Selective Degradation of the Lysine Acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - American Chemical Society - Figshare [acs.figshare.com]
- 9. sklslabs.com [sklslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. foghorntx.com [foghorntx.com]
- 15. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A Comparative Guide to its Clinical Trial Potential and Limitations
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, offering a promising alternative to traditional small-molecule inhibition. Within this field, Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, has emerged as a noteworthy preclinical candidate. This heterobifunctional degrader targets the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are implicated in the pathogenesis of various cancers, including multiple myeloma and leukemia. This guide provides a comprehensive comparison of dCE-1 with other preclinical CBP/EP300 degraders, an overview of the clinical landscape for CBP/p300 inhibitors, and an objective analysis of dCE-1's potential and limitations for future clinical development.
Executive Summary
This compound (dCE-1) is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to degrade CBP and EP300. Preclinical data demonstrates its ability to induce degradation of these targets and exhibit antiproliferative effects in cancer cell lines. However, its degradation efficiency in terms of DC50 (half-maximal degradation concentration) appears modest when compared to other subsequently developed CBP/EP300 degraders such as dCE-2, JQAD1, and JET-209, which exhibit significantly lower DC50 values. While no clinical trials for dCE-1 or other CBP/EP300 degraders are currently underway, the clinical evaluation of CBP/p300 inhibitors provides a rationale for targeting this pathway. The potential of dCE-1 for clinical translation will likely depend on a thorough investigation of its in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties, particularly in light of more potent next-generation degraders.
Comparative Preclinical Data of CBP/EP300 Degraders
The following tables summarize the available preclinical data for dCE-1 and other notable CBP/EP300-targeting PROTACs. This data allows for a direct comparison of their potency and efficacy in preclinical models.
Table 1: In Vitro Degradation Potency of CBP/EP300 PROTACs
| Compound | Target(s) | Cell Line | DC50 | Dmax | Time Point | Citation(s) |
| dCE-1 | CBP/EP300 | LP1 (Multiple Myeloma) | 1.2 µM | Not Reported | Not Reported | [1] |
| dCE-2 | CBP/EP300 | LP1 (Multiple Myeloma) | 40 nM | >85% (CBP) | 16 hours | [2] |
| JQAD1 | EP300 (selective) | Kelly (Neuroblastoma) | ≤ 31.6 nM | Not Reported | Not Reported | |
| JET-209 | CBP/EP300 | RS4;11 (Leukemia) | CBP: 0.05 nM, p300: 0.2 nM | >95% | 4 hours | [3] |
| XYD190 (14g) | CBP/p300 | MV4;11 (AML) | Not Reported | Not Reported | Not Reported | [1][4] |
| XYD198 (14h) | CBP/p300 | MV4;11 (AML) | Not Reported | Not Reported | Not Reported | [1][4] |
Table 2: In Vitro Antiproliferative Activity of CBP/EP300 PROTACs
| Compound | Cell Line | GI50 / IC50 | Citation(s) |
| dCE-1 | Broad panel (NCI-60) | Antiproliferative effects observed | [5] |
| dCE-2 | LP1 (Multiple Myeloma) | 1.5 µM | [6] |
| dCE-2 | MM1S (Multiple Myeloma) | 35 nM | [6] |
| XYD190 (14g) | AML cell lines | Low nanomolar | [1] |
| XYD198 (14h) | AML cell lines | Low nanomolar | [1] |
| JET-209 | Acute leukemia cell lines | Subnanomolar to low nanomolar | [3] |
Table 3: In Vivo Efficacy of CBP/EP300 PROTACs in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| JQAD1 | Kelly (Neuroblastoma) xenograft | 40 mg/kg, i.p., daily | Suppressed tumor growth | [7] |
| XYD190 (14g) | MV4;11 (AML) xenograft | Not Reported | 88% | [1][4] |
| XYD198 (14h) | MV4;11 (AML) xenograft | Not Reported | 93% | [1][4] |
| JET-209 | Leukemia xenograft models | Tolerated dose schedules | Effective tumor growth inhibition | [3] |
Mechanism of Action and Signaling Pathways
This compound (dCE-1) functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. One end of the molecule, the CPI-1612 warhead, binds to the histone acetyltransferase (HAT) domain of CBP/EP300. The other end, the pomalidomide ligand, recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of CBP/EP300 and their subsequent degradation by the proteasome.
CBP and EP300 are critical transcriptional coactivators that play a role in numerous signaling pathways essential for cell growth, proliferation, and survival. By degrading CBP/EP300, dCE-1 can disrupt these pathways, leading to anti-cancer effects. A key downstream target of CBP/EP300 is the proto-oncogene MYC, the downregulation of which has been observed following treatment with CBP/EP300 degraders.[2]
Caption: Mechanism of action of dCE-1 leading to CBP/EP300 degradation and downstream anti-cancer effects.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of CBP/EP300 degraders. Specific details may vary between studies.
Cell Viability Assay (GI50/IC50 Determination)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., dCE-1) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the concentration of the compound that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of cells (IC50) is calculated using non-linear regression analysis.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
-
Cell Lysis: Cells treated with varying concentrations of the degrader for a specific time are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., CBP, EP300) and a loading control (e.g., GAPDH, Vinculin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) are calculated.
Caption: A simplified workflow for determining protein degradation via Western blotting.
Xenograft Tumor Models
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are subcutaneously or intravenously injected with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Clinical Trial Potential and Limitations of this compound (dCE-1)
Potential
-
Novel Mechanism of Action: As a protein degrader, dCE-1 offers a distinct therapeutic modality compared to traditional inhibitors. By removing the target protein entirely, it may overcome resistance mechanisms associated with inhibitor-based therapies and potentially lead to a more durable response.
-
Broad Applicability: CBP/EP300 are implicated in a wide range of hematological malignancies and solid tumors, suggesting that dCE-1 could have broad therapeutic potential.
-
Established E3 Ligase Ligand: The use of pomalidomide, an approved immunomodulatory drug that binds to CRBN, provides a well-characterized E3 ligase binder, potentially streamlining aspects of preclinical and clinical development.
Limitations
-
Modest Potency: The reported DC50 of 1.2 µM for dCE-1 is significantly higher than that of other preclinical CBP/EP300 degraders like dCE-2 (40 nM) and JET-209 (sub-nanomolar).[2][3] This lower potency may translate to a requirement for higher clinical doses, potentially increasing the risk of off-target effects and toxicity.
-
Lack of In Vivo Data: To date, there is no publicly available in vivo efficacy or safety data for dCE-1. Such studies are crucial to assess its therapeutic window and potential for clinical translation.
-
Competition from More Potent Degraders: The rapid development of more potent and potentially more selective CBP/EP300 degraders presents a significant competitive challenge for the clinical advancement of dCE-1.
-
Potential for "On-Target" Toxicity: While targeting CBP/EP300 is a promising anti-cancer strategy, these proteins are also essential for normal cellular function. The long-term consequences of their degradation need to be carefully evaluated to mitigate potential on-target toxicities. Foghorn Therapeutics has noted that dual inhibition of CBP/EP300 can lead to hematopoietic toxicity, which they aim to overcome with selective degraders.[8]
-
Challenges of PROTAC Development: PROTACs are larger molecules with more complex pharmacokinetic properties compared to traditional small molecules, which can present challenges in terms of oral bioavailability, cell permeability, and metabolic stability.
The Broader Landscape: Clinical Development of CBP/p300 Inhibitors
While no CBP/EP300 degraders have yet entered clinical trials, several small-molecule inhibitors targeting the HAT or bromodomain of CBP/p300 are under clinical investigation. For example, pocenbrodib (FT-7051) is being evaluated in a Phase 1b/2a trial for metastatic castration-resistant prostate cancer (mCRPC). Another agent, EP31670 , a dual BET and CBP/p300 inhibitor, is in a Phase 1 trial for advanced solid tumors and hematological malignancies.[5][9] The progress of these clinical trials will provide valuable insights into the therapeutic potential and challenges of targeting the CBP/EP300 axis in cancer patients and will help to inform the future clinical development strategy for CBP/EP300 degraders like dCE-1.
Conclusion
This compound (dCE-1) represents an early-stage preclinical CBP/EP300 degrader with a clear mechanism of action and demonstrated antiproliferative effects. However, its future clinical potential is tempered by its relatively modest in vitro potency compared to next-generation degraders and a lack of in vivo data. For researchers and drug developers, dCE-1 serves as an important chemical tool to probe the biology of CBP/EP300 degradation. However, for clinical translation, further optimization to improve potency and a thorough preclinical evaluation of its efficacy, safety, and pharmacokinetic profile will be essential to justify its advancement, particularly in a competitive landscape of rapidly evolving protein degradation technologies. The ongoing clinical trials of CBP/p300 inhibitors will be instructive in defining the therapeutic opportunities and potential safety concerns for this class of epigenetic modulators.
References
- 1. Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC dCE-1 | CBP/EP300 degrader | Probechem Biochemicals [probechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. foghorntx.com [foghorntx.com]
- 9. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide-NH-PEG6-amide-C2-CPI-1612: A Safety and Operations Guide
For Immediate Action: Treat Pomalidomide-NH-PEG6-amide-C2-CPI-1612 as a hazardous chemical waste. Due to its composition, which includes the known teratogen and cytotoxic agent Pomalidomide and the potent enzyme inhibitor CPI-1612, this compound requires specialized disposal procedures to ensure personnel safety and environmental protection. Do not dispose of this compound in standard laboratory trash or down the drain.[1][2][3]
This guide provides essential procedural steps for the safe handling and disposal of this compound, a Proteolysis-Targeting Chimera (PROTAC) designed as a CBP/EP300 degrader.[4] The procedures outlined are based on the hazardous properties of its constituent parts and general best practices for laboratory chemical waste management.
Hazard Profile of Components
The overall hazard profile of this complex molecule should be assumed to encompass the risks associated with its key components.
| Component | Chemical Class | Known Hazards | Citation(s) |
| Pomalidomide | Thalidomide Analogue, CRBN Ligand | Toxic if swallowed, May damage fertility or the unborn child, Suspected of causing cancer, May cause damage to organs through prolonged exposure. | [2][5][6] |
| CPI-1612 | HAT Inhibitor | Potent, biologically active small molecule with anticancer activity. Assumed to be hazardous. | [7] |
| PROTACs (General) | Bifunctional Molecules | Can be harmful if swallowed and very toxic to aquatic life with long-lasting effects. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, step-by-step methodology for the safe disposal of this compound in solid form and in solution.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound or its waste, ensure you are wearing appropriate PPE:
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
-
Perform all waste handling and consolidation steps within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Prepare a designated hazardous waste container before beginning your experiment. The container must be made of a compatible material (e.g., HDPE or glass), be leak-proof, and have a secure screw-top cap.[8][9][10]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Materials:
-
All disposable materials that have come into contact with the compound are considered hazardous waste. This includes pipette tips, serological pipettes, centrifuge tubes, gloves, and absorbent paper.[1][9]
-
Collect these items in a dedicated solid waste container, which can be a securely lined bin or a designated drum within the laboratory.[10]
-
3. Labeling and Storage:
-
As soon as the first item of waste is placed in a container, it must be labeled.[11]
-
Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic", "Teratogen").
-
The accumulation start date.
-
-
Keep waste containers securely closed at all times, except when adding waste.[8][11]
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory, which should be at or near the point of waste generation.[8] Ensure secondary containment (such as a spill tray) is used.[11]
4. Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[11]
-
Once the container is full or you have finished the project, arrange for pickup through your institution's EHS department.[8]
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility, typically via incineration.[1][2][5]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe segregation, collection, and disposal of Pomalidomide-PROTAC waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. discover.westlab.com [discover.westlab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Essential Safety and Handling Guide for Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Audience: Researchers, scientists, and drug development professionals Content Type: Immediate safety, logistical, operational, and disposal guidance
This document provides critical safety and handling information for this compound, a potent CBP/EP300 degrader.[1][2] Given that this molecule contains Pomalidomide, a thalidomide analogue and known human teratogen, it must be handled with extreme caution as a highly potent compound.[3] The following guidelines are based on best practices for handling potent compounds and the known hazards of Pomalidomide.
Hazard Identification and Risk Assessment
This compound is a research compound and a specific Safety Data Sheet (SDS) may need to be requested from the supplier.[1][2] However, due to the presence of the Pomalidomide moiety, it should be assumed to be a potent compound with significant health risks.
Primary Hazards of Pomalidomide:
-
Teratogenicity: Pomalidomide is a known human teratogen and can cause severe birth defects.[3]
-
Hematological Toxicity: Can cause neutropenia, thrombocytopenia, and anemia.[3]
-
Thrombotic Events: Associated with an increased risk of blood clots.[3]
-
Second Primary Malignancies: An increased incidence has been observed in patients treated with Pomalidomide.[3]
Due to these significant hazards, this compound likely falls into a high Occupational Exposure Band (OEB), requiring stringent containment and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Required Equipment | Rationale |
| Primary Gowning | Disposable, low-linting coverall or gown with elastic cuffs. | Provides a barrier against skin contact and prevents contamination of personal clothing. |
| Gloves | Double gloving with nitrile gloves. The outer glove should have a long cuff and be changed frequently, especially if contamination is suspected. | Minimizes the risk of exposure through tears or punctures in a single glove layer. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | A Powered Air-Purifying Respirator (PAPR) is highly recommended for handling powders or when generating aerosols.[4][5][6] For low-volume solution handling in a certified chemical fume hood, a half-face respirator with appropriate cartridges may be considered after a risk assessment. | Ensures a high level of respiratory protection against inhalation of potent compound particles. |
| Foot Protection | Disposable shoe covers worn over dedicated, non-slip laboratory shoes. | Prevents the spread of contamination outside of the designated handling area. |
Engineering Controls and Designated Handling Areas
Engineering controls are the primary means of minimizing exposure to potent compounds.[7][8]
-
Containment: All handling of powdered this compound should be conducted within a containment system such as a glove box isolator or a flexible containment glove bag.[5][7] For solution handling, a certified chemical fume hood with documented and appropriate airflow may be used.
-
Ventilation: The handling area must have single-pass air with no recirculation to prevent cross-contamination.[7] The exhaust air should be HEPA filtered.
-
Pressure Differential: The designated handling area should be under negative pressure relative to adjacent areas to prevent the escape of contaminants.[7]
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area. Access should be restricted to trained personnel.
Standard Operating Procedures
Adherence to strict protocols is crucial for safe handling.
4.1. Preparation and Weighing:
-
Preparation: Assemble all necessary equipment and materials within the containment system before introducing the compound.
-
Weighing: If handling the powder, perform all weighing operations inside a containment system (e.g., glove box). Use disposable weighing boats and tools.
-
Solution Preparation: If preparing a solution, add the solvent to the powdered compound slowly to avoid generating dust.
4.2. Handling and Administration (In Vitro/In Vivo):
-
In Vitro: When adding the compound to cell cultures or assays, work within a biological safety cabinet (BSC) or a chemical fume hood. Use filtered pipette tips.
-
In Vivo: For animal studies, use appropriate containment caging and handling techniques to prevent aerosol generation. All animal waste should be treated as hazardous.
4.3. Decontamination:
-
Surfaces: Decontaminate all work surfaces within the containment system and the designated area after each use. A suitable decontamination solution (e.g., a validated cleaning agent or a freshly prepared bleach solution followed by a neutralizing agent) should be used.
-
Equipment: All equipment used for handling the compound must be decontaminated before being removed from the designated area.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all contaminated liquid waste in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of all contaminated needles and syringes in a designated sharps container for hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Incineration is often the preferred method for potent compounds.[5] |
Emergency Procedures
6.1. Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify the appropriate safety personnel.
-
Secure: Cordon off the spill area to prevent entry.[3]
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for potent compounds.
6.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS or relevant hazard information to the medical personnel.
Visualizations
Caption: Workflow for handling this compound.
Caption: PPE selection for handling potent compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. escopharma.com [escopharma.com]
- 8. agnopharma.com [agnopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
